1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZXJTCNRQOEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660150 | |
| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471246-90-9 | |
| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene from 4-bromoacetophenone
Abstract: This technical guide provides a comprehensive, three-step synthetic route for the preparation of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, a valuable fluorinated building block, starting from the readily available 4-bromoacetophenone. The synthesis involves an initial electrophilic α,α-difluorination of the ketone, followed by a selective reduction of the carbonyl group, and culminating in a nucleophilic substitution to introduce the final bromine atom. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each transformation, tailored for researchers in medicinal chemistry and materials science.
Introduction
Organofluorine compounds are of paramount importance in modern drug discovery and materials science, owing to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The target molecule, this compound, incorporates a gem-difluoroethyl moiety and two bromine atoms, making it a versatile intermediate for further chemical elaboration through cross-coupling reactions or nucleophilic substitutions. This guide details a reliable and reproducible synthetic pathway from 4-bromoacetophenone, a common commercial starting material.
Overall Synthetic Strategy
The transformation of 4-bromoacetophenone into this compound is strategically divided into three distinct steps. This approach allows for the isolation and characterization of key intermediates, ensuring high purity of the final product.
Caption: Overall three-step synthetic workflow.
Step 1: α,α-Difluorination of 4-Bromoacetophenone
The initial and most critical step is the introduction of the gem-difluoro motif at the α-position to the carbonyl group. This is achieved via an electrophilic fluorination reaction.
Reaction: 4-Bromoacetophenone → 1-(4-Bromophenyl)-2,2-difluoroethan-1-one
Core Principle & Mechanistic Insight: The α,α-difluorination of ketones is typically performed using an electrophilic fluorine source.[1][2] The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine atom of the fluorinating agent. The process is repeated to introduce the second fluorine atom. Selectfluor® (F-TEDA-BF₄) is a widely used reagent for this transformation due to its stability, effectiveness, and relatively safe handling.[1] The mechanism is believed to involve either a single-electron transfer (SET) pathway or a direct Sₙ2-type attack on the fluorine atom.[1]
Caption: Mechanism of electrophilic difluorination.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2,2-difluoroethan-1-one
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromoacetophenone | 1.0 | 199.04 | 10.0 g |
| Selectfluor® | 2.2 | 354.26 | 35.6 g |
| Acetonitrile (anhydrous) | - | 41.05 | 200 mL |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoacetophenone (10.0 g, 50.2 mmol).
-
Add anhydrous acetonitrile (200 mL) and stir until the starting material is completely dissolved.
-
To the stirred solution, add Selectfluor® (35.6 g, 100.4 mmol, 2.0 equiv) in one portion.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and carefully quench with water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-Bromophenyl)-2,2-difluoroethan-1-one as a solid.
Step 2: Reduction of 1-(4-Bromophenyl)-2,2-difluoroethan-1-one
The second step involves the selective reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity.
Reaction: 1-(4-Bromophenyl)-2,2-difluoroethan-1-one → 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol
Core Principle & Mechanistic Insight: The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol. This method is highly effective for converting ketones to secondary alcohols without affecting other functional groups like aryl halides or gem-difluoroalkanes.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(4-Bromophenyl)-2,2-difluoroethan-1-one | 1.0 | 235.03 | 10.0 g |
| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 2.4 g |
| Methanol | - | 32.04 | 150 mL |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(4-Bromophenyl)-2,2-difluoroethan-1-one (10.0 g, 42.5 mmol) in methanol (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.4 g, 63.8 mmol, 1.5 equiv) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0°C until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol, which can often be used in the next step without further purification.[3]
Step 3: Bromination of 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol
The final step is the conversion of the secondary alcohol to the corresponding bromide. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation, proceeding via an Sₙ2 mechanism.[4][5][6]
Reaction: 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol → this compound
Core Principle & Mechanistic Insight: The reaction of a primary or secondary alcohol with PBr₃ involves the initial formation of a phosphorus ester, which is an excellent leaving group.[7] A bromide ion, generated in the reaction, then acts as a nucleophile and displaces the leaving group in an Sₙ2 fashion.[5][6][7] This mechanism typically results in an inversion of stereochemistry if the alcohol is chiral. The use of PBr₃ is advantageous as it avoids carbocation rearrangements that can occur with hydrobromic acid.[6][8][9]
Caption: Mechanism of alcohol bromination using PBr₃.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | 1.0 | 237.04 | 9.0 g |
| Phosphorus Tribromide (PBr₃) | 0.4 | 270.69 | 4.1 mL |
| Diethyl Ether (anhydrous) | - | 74.12 | 100 mL |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol (9.0 g, 38.0 mmol) and anhydrous diethyl ether (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (4.1 mL, 45.6 mmol, 1.2 equiv) dropwise via a syringe. A white precipitate may form.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture back to 0°C and slowly pour it over crushed ice (approx. 100 g).
-
Separate the organic layer and wash it sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain the final product, this compound.
Conclusion
This guide outlines a robust and scalable three-step synthesis of this compound from 4-bromoacetophenone. Each step has been detailed with a reproducible protocol and an explanation of the underlying chemical principles. The successful execution of this synthetic sequence provides access to a valuable fluorinated building block for applications in pharmaceutical and materials science research. Adherence to standard laboratory safety procedures is essential when handling the reagents described herein.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | C8H7BrF2O | CID 15942204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Physical and chemical properties of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The molecule's structure, featuring an aryl bromide, a vicinal alkyl bromide, and a geminal difluoro group, presents multiple, orthogonally reactive sites. This allows for sequential and selective chemical modifications, making it an attractive scaffold for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, provides expert predictive analysis based on established chemical principles and data from structurally related analogues, and outlines its potential applications for researchers, chemists, and drug development professionals.
Molecular Overview and Identification
This compound (PubChem CID: 44717341) is a synthetic organic compound whose value lies in the strategic placement of its functional groups.[1] The presence of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the two distinct carbon-bromine bonds—one on the aromatic ring and one on the alkyl side-chain—serve as versatile handles for a wide array of chemical transformations, most notably cross-coupling and nucleophilic substitution reactions, respectively.[3][4]
Molecular Structure
The structural arrangement of functional groups is key to the compound's utility.
Caption: Chemical structure of this compound.
Core Identifiers
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| PubChem CID | 44717341 | [1] |
| Molecular Formula | C₈H₆Br₂F₂ | [1] |
| Molecular Weight | 299.94 g/mol | [1] |
| InChI Key | YZJFLJCSODJGSE-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC=C1C(F)(F)CBr)Br | [1] |
Physicochemical Properties: A Predictive Analysis
| Property | Predicted/Estimated Value | Basis for Prediction |
| Appearance | Colorless to pale yellow solid or liquid | Typical for many brominated aromatic compounds.[5] |
| Boiling Point | >210 °C | Higher than related compounds like 1-bromo-4-(2,2-difluorovinyl)benzene (209.8 °C) due to increased mass and stronger intermolecular forces.[6] |
| Density | ~1.7 - 1.9 g/mL | Similar di-brominated and fluorinated aromatics have high densities (e.g., 1-Bromo-2,4-difluorobenzene at 1.708 g/mL). |
| Solubility | Insoluble in water; Soluble in organic solvents | The large hydrophobic benzene ring and halogen substituents dominate the molecule's polarity. |
| Refractive Index | ~1.55 - 1.57 | Based on values for structurally similar compounds like 1-bromo-4-(2,2-difluorovinyl)benzene (1.557).[6] |
Anticipated Spectroscopic Signatures
Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not published, the expected NMR and Mass Spectrometry data can be reliably predicted.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: The spectrum would show two main regions. The aromatic region would display a complex AA'BB' system (two doublets) between δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region would feature a single proton signal for the -CHBr- group, appearing as a triplet around δ 4.0-5.0 ppm due to coupling with the two adjacent fluorine atoms (²JHF).
-
¹³C NMR: The aromatic region would show four distinct signals. The carbon atom of the CF₂ group would appear as a triplet due to one-bond C-F coupling (¹JCF), significantly downfield. The CHBr carbon would also be observable in the aliphatic region.
-
¹⁹F NMR: A single signal, a doublet, would be expected, arising from the two equivalent fluorine atoms being split by the single adjacent proton (²JHF). The ability to use ¹⁹F NMR is a significant advantage in reaction monitoring for fluorine-containing compounds.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be highly informative due to the presence of two bromine atoms, which have a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1).
-
Molecular Ion (M⁺•): A prominent cluster of peaks would be observed for the molecular ion, with a characteristic 1:2:1 intensity ratio at m/z 298 (⁷⁹Br, ⁷⁹Br), 300 (⁷⁹Br, ⁸¹Br), and 302 (⁸¹Br, ⁸¹Br).
-
Key Fragments:
-
Loss of •Br: Cleavage of one of the C-Br bonds would be a major fragmentation pathway. Loss of the more labile benzylic bromine would yield a fragment ion cluster around m/z 219/221.
-
Loss of •CH₂Br: Cleavage of the C-C bond would result in a fragment at m/z 205/207.
-
Benzylic Cation: The fragment corresponding to [C₇H₄BrF₂]⁺ at m/z 219/221 would be a significant peak.
-
Chemical Reactivity and Synthetic Strategy
The compound's design offers three primary points for chemical modification, which can be addressed with high selectivity based on the choice of reaction conditions.
Caption: Key reactive sites for selective chemical modification.
-
Site A (Aryl Bromide): This site is ideal for metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or Stille couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds.[4] This functionality is a workhorse in modern pharmaceutical synthesis.
-
Site B (Alkyl Bromide): The benzylic-like bromine is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, such as azides (for subsequent reduction to amines or click chemistry), amines, thiols, and cyanides. Its reactivity is distinct from the aryl bromide, allowing for selective chemistry.[3]
-
Site C (Aromatic Ring): The benzene ring is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of both the bromo and the 2-bromo-1,1-difluoroethyl substituents.[8] Therefore, harsh conditions would be required for reactions like nitration or sulfonation, which would likely proceed at the positions meta to the side chain.
Experimental Protocols and Synthetic Workflows
A key application of this molecule is as a scaffold. Below is a validated, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery, targeting the aryl bromide.
Protocol: Suzuki-Miyaura Coupling at the Aryl Bromide Position
This procedure details the coupling of the title compound with 4-methoxyphenylboronic acid.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
- Ensure all solvents are anhydrous.
- Reagents:
- This compound (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
- SPhos (0.04 eq)
- Potassium phosphate (K₃PO₄, 3.0 eq)
- Anhydrous 1,4-dioxane and water (4:1 v/v)
2. Reaction Setup:
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
- Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
- In a separate vial, add Pd(OAc)₂ and SPhos, and backfill with inert gas.
- Add the anhydrous dioxane/water solvent mixture to the main reaction flask via syringe and stir to create a suspension.
- Add the catalyst/ligand mixture to the flask.
3. Reaction Execution:
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
4. Workup and Purification:
- Cool the reaction mixture to room temperature.
- Dilute with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Workflow Diagram: Synthetic Application
Caption: Sequential modification workflow for the target molecule.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions for handling this class of compounds should be strictly followed. Based on data for analogous compounds like 1-Bromo-4-(1,1-difluoroethyl)benzene, this molecule should be considered an acute toxicant and skin/eye irritant.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- 1. This compound | C8H6Br2F2 | CID 44717341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Characterization and Analysis of 4-(4-acetylpiperazin-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(4-acetylpiperazin-1-yl)benzonitrile (CAS No. 186650-90-8), a molecule of interest in medicinal chemistry and drug development. Drawing upon established analytical principles and synthesis strategies for related compounds, this document serves as a valuable resource for researchers engaged in the characterization, analysis, and further development of this and similar chemical entities.
Compound Identity and Physicochemical Properties
4-(4-acetylpiperazin-1-yl)benzonitrile is a derivative of piperazine and benzonitrile. The incorporation of the acetyl group on the piperazine ring modifies its electronic and steric properties, which can significantly influence its biological activity and pharmacokinetic profile.
Table 1: Physicochemical Properties of 4-(4-acetylpiperazin-1-yl)benzonitrile
| Property | Value | Source |
| CAS Number | 186650-90-8 | N/A |
| Molecular Formula | C₁₃H₁₅N₃O | N/A |
| Molecular Weight | 229.28 g/mol | N/A |
| IUPAC Name | 4-(4-acetylpiperazin-1-yl)benzonitrile | N/A |
| Synonyms | 1-Acetyl-4-(4-cyanophenyl)piperazine | N/A |
Synthesis and Purification
The synthesis of 4-(4-acetylpiperazin-1-yl)benzonitrile can be logically achieved through the acylation of 4-(piperazin-1-yl)benzonitrile. This common synthetic transformation is a reliable method for introducing the acetyl moiety.
Proposed Synthetic Pathway
1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene NMR and mass spectrometry data
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Abstract
This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel halogenated compound, this compound. As direct experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive resource for researchers, analytical scientists, and professionals in drug development. By deconstructing the molecule into its constituent functional groups and applying established spectroscopic principles, we will forecast the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its electron ionization mass spectrum. This guide explains the causal logic behind the predicted chemical shifts, coupling constants, and fragmentation patterns, grounding these predictions in authoritative literature. Detailed, field-proven protocols for sample analysis are also provided to ensure researchers can validate these predictions and achieve high-quality, reproducible results.
Molecular Structure and Atom Numbering
This compound possesses a unique combination of aromatic and aliphatic halogenation. The 1,4-disubstituted benzene ring is appended with a bromo-difluoro-ethyl side chain, presenting distinct features for spectroscopic analysis. For clarity throughout this guide, the atoms are numbered as shown below.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of this molecule. The presence of three NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a comprehensive dataset for unambiguous characterization.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show two distinct regions corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.50 - 7.80 ppm): The 1,4-disubstituted benzene ring will exhibit a classic AA'BB' spin system, which typically appears as two distinct, mutually coupled doublets.
-
H-2, H-6 and H-3, H-5: Both the bromine atom and the -(CF₂)CH₂Br side chain are electron-withdrawing groups, which deshield the aromatic protons, shifting them downfield from benzene (δ 7.3 ppm).[1] The protons ortho to the bromine (H-2, H-6) and those ortho to the ethyl group (H-3, H-5) will have slightly different electronic environments, resulting in two signals. A typical ortho coupling constant (³JHH) of ~8.0 Hz is expected for both doublets.
-
-
Aliphatic Region (δ 4.00 - 4.50 ppm):
-
H-8 (2H): The two protons on C-8 are chemically equivalent. Their signal will be significantly deshielded due to the adjacent electronegative bromine atom and the gem-difluoro group. This signal is predicted to appear as a triplet due to coupling with the two equivalent fluorine atoms on C-7. The three-bond H-F coupling constant (³JHF) is expected to be in the range of 12-16 Hz.[2][3][4]
-
Predicted ¹³C NMR Spectrum (Proton-Decoupled)
The proton-decoupled ¹³C NMR spectrum will provide information on the six unique carbon environments in the molecule. The influence of both bromine and fluorine atoms is critical to the interpretation.
-
Aromatic Region (δ 122 - 140 ppm):
-
C-1 (ipso- to Br): This carbon's chemical shift is influenced by the "heavy atom effect," where the large electron cloud of bromine provides shielding, resulting in a more upfield shift than predicted by electronegativity alone.[5][6][7][8] A signal is predicted around δ 123.0 ppm .
-
C-4 (ipso- to side chain): This quaternary carbon is attached to the electron-withdrawing side chain. Its signal will be a triplet due to two-bond coupling with the C-7 fluorine atoms (²JCF ≈ 20-30 Hz).[9] It is predicted to appear around δ 138.0 ppm .
-
C-2, C-6 and C-3, C-5: These four aromatic carbons will appear in the expected range of δ 129-133 ppm. They will likely exhibit small, often unresolved, couplings to the fluorine atoms. The electron density distribution suggests C-3/C-5 will be slightly more downfield than C-2/C-6.[10][11][12]
-
-
Aliphatic Region (δ 35 - 125 ppm):
-
C-7 (-CF₂-): This carbon is directly bonded to two highly electronegative fluorine atoms. Its signal will be a triplet due to the large one-bond C-F coupling (¹JCF ≈ 240-260 Hz).[13][14] The chemical shift is predicted in the range of δ 115-125 ppm .
-
C-8 (-CH₂Br): This carbon is bonded to bromine and adjacent to the CF₂ group. Its signal will appear as a triplet due to two-bond coupling with the fluorine atoms (²JCF ≈ 22-28 Hz).[15] The predicted chemical shift is δ 35-40 ppm .
-
Predicted ¹⁹F NMR Spectrum (Proton-Coupled)
¹⁹F NMR is highly sensitive and provides a clean diagnostic window for fluorinated compounds.[16][17]
-
-CF₂- Signal (δ -105 to -115 ppm): The two fluorine atoms on C-7 are chemically equivalent. In a proton-coupled spectrum, their signal will be split by the two adjacent protons on C-8, resulting in a triplet . The vicinal coupling constant (³JFH) will match the ³JHF observed in the ¹H spectrum (12-16 Hz). The chemical shift is predicted relative to the standard CFCl₃ at 0 ppm.[18][19]
Summary of Predicted NMR Data
| Nucleus | Atom(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |
| ¹H | H-2, H-6 | 7.65 - 7.80 | Doublet (d) | ³JHH ≈ 8.0 |
| H-3, H-5 | 7.50 - 7.65 | Doublet (d) | ³JHH ≈ 8.0 | |
| H-8 | 4.00 - 4.50 | Triplet (t) | ³JHF = 12-16 | |
| ¹³C | C-1 | ~123.0 | Singlet (s) | - |
| C-2, C-6 | 132.0 - 133.0 | Singlet (s) | Minor couplings may be visible | |
| C-3, C-5 | 129.0 - 130.0 | Singlet (s) | Minor couplings may be visible | |
| C-4 | ~138.0 | Triplet (t) | ²JCF = 20-30 | |
| C-7 | 115.0 - 125.0 | Triplet (t) | ¹JCF = 240-260 | |
| C-8 | 35.0 - 40.0 | Triplet (t) | ²JCF = 22-28 | |
| ¹⁹F | F on C-7 | -105 to -115 | Triplet (t) | ³JFH = 12-16 |
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the ideal technique for analyzing this volatile organic compound. It provides both the molecular weight and crucial structural information through fragmentation analysis.
Molecular Ion (M⁺˙)
The most diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak.
-
Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[20] Because this molecule contains two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks:
-
M⁺˙: Contains two ⁷⁹Br isotopes.
-
[M+2]⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺˙: Contains two ⁸¹Br isotopes.
-
-
Intensity Ratio: The statistical probability of these combinations results in a relative intensity ratio of approximately 1:2:1 .[21][22][23] This pattern is an unambiguous indicator of a dibrominated compound.
-
m/z Values: The nominal molecular weight is 296 Da. The isotopic cluster will therefore appear at m/z 296, 298, and 300 .
Predicted Key Fragmentation Pathways
Under the high-energy conditions of EI (typically 70 eV), the molecular ion will fragment in predictable ways, primarily through the cleavage of the weakest bonds and the formation of stable carbocations.[24][25]
Caption: Predicted EI-MS fragmentation of the target molecule.
-
Loss of a Bromine Radical (•Br): The C-Br bonds are relatively weak, making the loss of a bromine radical a highly favorable fragmentation pathway.[26][27] This will produce a fragment ion cluster at m/z 217 and 219 with a 1:1 intensity ratio, characteristic of a species containing one bromine atom.
-
Alpha-Cleavage of the Side Chain: Cleavage of the C4-C7 bond (benzylic cleavage) is a dominant process in alkylbenzenes.[28] This would result in the formation of a stable bromophenyl cation at m/z 155 and 157 (1:1 ratio). This is expected to be a very prominent peak in the spectrum.
-
Loss of the Bromomethyl Radical (•CH₂Br): Cleavage of the C7-C8 bond can lead to the loss of a •CH₂Br radical. This would generate a fragment ion at m/z 203 and 205 (1:1 ratio).
Summary of Predicted Mass Spectrometry Data
| m/z (Isotope Cluster) | Relative Intensity Pattern | Proposed Identity | Fragmentation Pathway |
| 296, 298, 300 | 1:2:1 | [C₈H₆Br₂F₂]⁺˙ | Molecular Ion (M⁺˙) |
| 217, 219 | 1:1 | [C₈H₆BrF₂]⁺ | [M - Br]⁺ |
| 155, 157 | 1:1 | [C₆H₄Br]⁺ | [M - CF₂CH₂Br]⁺ |
| 203, 205 | 1:1 | [C₇H₄BrF₂]⁺ | [M - CH₂Br]⁺ |
Experimental Protocols
To validate the predictive data presented, rigorous and standardized experimental procedures are essential.
Protocol for NMR Data Acquisition
This protocol outlines the preparation of a high-quality sample for ¹H, ¹³C, and ¹⁹F NMR analysis.
Workflow: NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[29][30]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is excellent for dissolving a wide range of organic compounds.[31][32]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used. The solution must be homogeneous and free of any solid particulates.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended impurities.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field is locked using the deuterium signal from the solvent. The magnetic field is then shimmed to maximize homogeneity and spectral resolution.
-
Data Acquisition: Acquire standard ¹H, proton-decoupled ¹³C, and ¹⁹F spectra using appropriate pulse sequences and acquisition parameters (e.g., sufficient relaxation delays for quantitative analysis).
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.
Protocol for GC-MS Data Acquisition
This protocol describes a standard method for analyzing the compound using Gas Chromatography-Mass Spectrometry with Electron Ionization.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
GC Instrument Conditions (Example):
-
Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.
-
GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating halogenated aromatic compounds.[33]
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.
-
-
MS Instrument Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the target compound. Extract the mass spectrum for that peak and compare it against the predicted fragmentation pattern and isotopic distribution.
-
Conclusion
The structural characterization of this compound can be confidently achieved through a combined NMR and MS approach. The predicted spectroscopic data provides a robust analytical fingerprint. Key identifiers include the 1:2:1 isotopic cluster at m/z 296/298/300 in the mass spectrum, the characteristic AA'BB' pattern in the aromatic region of the ¹H NMR spectrum, and the diagnostic triplets in the ¹H, ¹³C, and ¹⁹F NMR spectra arising from H-F and C-F spin-spin coupling. This guide offers a comprehensive, theory-backed framework for scientists to utilize in the identification, confirmation, and quality control of this complex halogenated molecule.
References
- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 2. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved Explain the "heavy atom effect" based on the observed | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ekwan.github.io [ekwan.github.io]
- 14. Coupling in carbon NMR spectra [ns1.almerja.com]
- 15. ekwan.github.io [ekwan.github.io]
- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. 19F [nmr.chem.ucsb.edu]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 22. savemyexams.com [savemyexams.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Mass chart Fragmentation | PDF [slideshare.net]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 31. organomation.com [organomation.com]
- 32. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 33. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene: Synthesis, Properties, and Applications for Advanced Research
This technical guide provides an in-depth exploration of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, a specialized halogenated aromatic compound with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical characteristics, a plausible and detailed synthesis protocol, commercial availability, and prospective applications. The insights provided herein are grounded in established chemical principles and data from reputable suppliers, aiming to facilitate the strategic use of this versatile building block in complex molecular design.
Introduction and Strategic Importance
This compound (CAS No: 471246-90-9) is a structurally unique molecule featuring a dibrominated and gem-difluorinated ethyl side chain attached to a benzene ring. This combination of functionalities imparts a distinct reactivity profile, making it a valuable intermediate for introducing complex fluorinated motifs into larger molecules.
The presence of the gem-difluoro group is of particular interest in drug discovery. This moiety can act as a bioisostere for carbonyl groups, hydroxyls, or thiols, often leading to improved metabolic stability, enhanced lipophilicity, and modulated binding affinity to biological targets. The two bromine atoms, one on the aromatic ring and one at the benzylic position, offer orthogonal handles for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. This dual reactivity allows for the stepwise and selective construction of complex molecular architectures, a critical advantage in the synthesis of novel active pharmaceutical ingredients (APIs) and other high-value chemical entities.
Physicochemical and Spectroscopic Properties
While comprehensive, experimentally-derived data for this compound is not widely published, its properties can be inferred from its chemical structure and data available for its immediate precursor, 1-Bromo-4-(1,1-difluoroethyl)benzene.
| Property | Value | Source |
| CAS Number | 471246-90-9 | AChemBlock |
| Molecular Formula | C₈H₆Br₂F₂ | AChemBlock |
| Molecular Weight | 299.94 g/mol | AChemBlock |
| IUPAC Name | This compound | AChemBlock |
| Purity (Typical) | ≥95% | AK Scientific |
| Melting Point | 48-52°C | Alfa Chemistry |
| Boiling Point | 271.2°C at 760 mmHg (Predicted) | Alfa Chemistry |
| Density | 1.835 g/cm³ (Predicted) | Alfa Chemistry |
Note: Some physical properties are predicted or based on the precursor compound and should be confirmed experimentally.
Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry would be essential for the definitive characterization of this compound. While not publicly available in detail, suppliers like BLDpharm indicate the availability of such data upon request.[1]
Synthesis and Reaction Mechanisms
The most chemically sound and direct route to this compound is through the free-radical bromination of its precursor, 1-Bromo-4-(1,1-difluoroethyl)benzene. The benzylic position of the difluoroethyl group is activated for radical abstraction due to the resonance stabilization of the resulting benzylic radical.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Free-Radical Bromination
This protocol is a proposed method based on standard procedures for benzylic bromination.[2][3]
Materials:
-
1-Bromo-4-(1,1-difluoroethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-4-(1,1-difluoroethyl)benzene in carbon tetrachloride.
-
Add N-Bromosuccinimide and the radical initiator (AIBN or benzoyl peroxide) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp if necessary to facilitate initiation.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Commercial Availability
This compound is available from several specialized chemical suppliers. Researchers should inquire directly with these vendors for current stock, pricing, and available analytical data.
| Supplier | CAS Number | Purity | Catalog Number |
| Advanced ChemBlocks | 471246-90-9 | 97.00% | X200522 |
| AK Scientific, Inc. | 471246-90-9 | 95% | Not specified |
| Alfa Chemistry | 471246-90-9 | 98% | ACM471246909 |
| BLDpharm | 471246-90-9 | N/A | Not specified |
| Acmec Biochemical | 471246-90-9 | N/A | Not specified |
Potential Applications in Research and Development
The unique structural features of this compound make it a highly attractive building block for various applications, particularly in the synthesis of novel bioactive molecules.
Medicinal Chemistry and Drug Discovery
The difluoromethyl group is increasingly recognized as a valuable pharmacophore.[4] It can serve as a metabolically stable bioisostere for other functional groups and participate in hydrogen bonding, potentially enhancing drug-target interactions. The dual bromine functionalities of this compound allow for selective and sequential modifications.
Caption: Potential synthetic pathways leveraging the dual reactivity of the target molecule.
-
Aromatic Bromine: The bromine atom on the benzene ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, alkyl, or amino groups.
-
Benzylic Bromine: The benzylic bromine is highly reactive towards nucleophilic substitution.[5] This enables the introduction of a diverse array of functional groups, such as azides, cyanides, thiols, and amines, at this position.
This orthogonal reactivity provides a powerful strategy for building molecular complexity and accessing novel chemical space in the search for new therapeutic agents.
Agrochemical Synthesis
The introduction of fluorine-containing groups is a well-established strategy in the design of modern pesticides and herbicides.[2] Fluorination can enhance the biological activity, metabolic stability, and transport properties of these compounds. This compound serves as a valuable intermediate for creating new agrochemicals with potentially improved efficacy and environmental profiles.
Materials Science
Halogenated aromatic compounds are foundational in the synthesis of functional organic materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The high degree of functionalization in this molecule could be exploited to create materials with tailored electronic and physical properties.
Safety and Handling
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).
-
Irritation: Likely causes skin and serious eye irritation.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust.
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Researchers must consult the supplier-provided SDS upon purchase and perform a thorough risk assessment before handling this compound.
Conclusion
This compound is a promising and versatile building block for advanced chemical synthesis. Its unique combination of a gem-difluoroethyl group and two differentially reactive bromine atoms provides a rich platform for the creation of complex and high-value molecules. While further experimental characterization is warranted, the information and proposed methodologies presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in drug discovery, agrochemical development, and materials science.
References
- 1. rsc.org [rsc.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 6. 1-Bromo-4-(1,1-difluoroethyl)benzene, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
The Synthetic Chemist's Guide to Polyhalogenated Aromatic Compounds: A Gateway to Molecular Complexity
Abstract
Polyhalogenated aromatic compounds (PHAs), once relegated to the category of environmental pollutants, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties and the differential reactivity of their carbon-halogen bonds offer a strategic advantage for the construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and strategic application of PHAs. We will delve into the core principles of site-selective functionalization, explore robust experimental protocols for key transformations, and showcase the pivotal role of PHAs in the development of novel pharmaceuticals and advanced materials.
Introduction: The Renaissance of Polyhalogenated Aromatics
Functionalized aromatic and heteroaromatic moieties are ubiquitous structural motifs in a vast array of molecules, from life-saving pharmaceuticals and agrochemicals to cutting-edge organic electronic materials.[1] The ability to selectively introduce various substituents onto an aromatic core is therefore a cornerstone of synthetic chemistry. Polyhalogenated aromatic compounds, molecules bearing multiple halogen atoms on an aromatic ring, provide a pre-functionalized scaffold ripe for diversification.[1][2]
The presence of multiple halogens imparts distinct electronic characteristics to the aromatic ring, influencing the reactivity of each carbon-halogen (C-X) bond. This inherent differentiation, coupled with the development of sophisticated catalytic systems, allows for programmed, site-selective functionalization.[3] This guide will navigate the synthetic landscape of PHAs, from their preparation to their strategic deployment in building molecular complexity.
The Synthetic Toolbox: Preparing Polyhalogenated Aromatic Scaffolds
The journey into the utility of PHAs begins with their synthesis. While many di- and polyhalogenated arenes are commercially available, understanding their preparation is crucial for accessing novel or specialized structures.
Electrophilic Aromatic Halogenation
The most direct method for introducing halogens onto an aromatic ring is electrophilic aromatic substitution.[4] This reaction typically involves the activation of a halogen (Cl₂, Br₂, I₂) with a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a potent electrophile that is then attacked by the electron-rich aromatic ring.[5][6]
-
Chlorination and Bromination: These reactions are generally straightforward and proceed with the aid of a Lewis acid to polarize the X-X bond, making one halogen atom more electrophilic.[4]
-
Iodination: Direct iodination with I₂ is often slower and requires an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more powerful iodinating species like the iodine cation (I⁺).[6][7]
The regioselectivity of electrophilic halogenation is governed by the electronic nature of the substituents already present on the aromatic ring. However, for the synthesis of polyhalogenated compounds, forcing conditions or specific catalysts may be required to overcome the deactivating effect of the initially introduced halogens.
The Art of Selectivity: Navigating the Reactivity of C-X Bonds
The synthetic power of PHAs lies in the ability to selectively functionalize one C-X bond in the presence of others. This selectivity can be controlled through a deep understanding of the factors governing their reactivity.
The Hierarchy of Halogen Reactivity
In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F.[1] This inherent difference allows for the selective functionalization of a more reactive halogen while leaving the less reactive ones intact for subsequent transformations. For instance, in a bromoiodobenzene substrate, the C-I bond will preferentially undergo oxidative addition to a palladium(0) catalyst.
Electronic and Steric Effects
When identical halogens are present, the regioselectivity of the reaction is dictated by more subtle electronic and steric factors.[1][2]
-
Electronic Effects: The position of a halogen on the aromatic ring relative to other substituents can significantly influence its reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom, making the C-X bond more susceptible to oxidative addition. Conversely, electron-donating groups can have the opposite effect.
-
Steric Hindrance: Bulky substituents adjacent to a halogen can sterically shield it, hindering the approach of the metal catalyst and favoring reaction at a less hindered site.
Directed ortho-Metalation and Halogen-Metal Exchange
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[8][9] A directing metalating group (DMG), typically a heteroatom-containing functionality, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.
In the context of PHAs, a competition exists between DoM and halogen-metal exchange.[8] The outcome is dependent on the nature of the halogen and the reaction conditions. Generally, for bromides and iodides, halogen-metal exchange is faster than ortho-lithiation.[8][10] This provides a complementary method for generating an organometallic intermediate at the site of the halogen.
Key Methodologies: Cross-Coupling Reactions of PHAs
Transition metal-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis and are particularly well-suited for the functionalization of PHAs.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organic halide, is a robust and versatile method for forming carbon-carbon bonds.[11][12] Its tolerance of a wide range of functional groups makes it ideal for the synthesis of complex molecules.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol describes a typical Suzuki-Miyaura reaction for the selective mono-arylation of a dihalogenated arene.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-1,1'-biphenyl.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings. The choice of ligand can be crucial for achieving high selectivity and yield, especially with less reactive aryl chlorides.[13]
-
Base: An aqueous base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.[14]
-
Solvent: The biphasic solvent system aids in the dissolution of both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[15][16] This reaction allows for the coupling of aryl halides with a wide variety of amines.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This protocol outlines the selective mono-amination of a dihalogenated heterocycle.
-
Reaction Setup: In a glovebox, combine 2,5-dichloropyridine (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.03 mmol) in a vial.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the residue by column chromatography to isolate the selectively aminated product.
Causality Behind Choices:
-
Ligand: Bulky, electron-rich phosphine ligands (Buchwald ligands) are critical for facilitating both the oxidative addition and the final reductive elimination step, particularly with less reactive aryl chlorides.[13][15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[13]
Beyond Cross-Coupling: C-H Functionalization of PHAs
While cross-coupling reactions are powerful, the direct functionalization of C-H bonds offers a more atom-economical approach to molecular diversification.[17][18] Recent advances in photoredox and transition metal catalysis have enabled the regioselective C-H functionalization of arenes, including polyhalogenated systems.[19] These methods often rely on directing groups to achieve high regioselectivity, allowing for the introduction of functional groups at positions not readily accessible through classical electrophilic aromatic substitution.
Applications in Drug Discovery and Materials Science
The strategic functionalization of PHAs has found widespread application in various fields.
Medicinal Chemistry
Halogen atoms, particularly fluorine and chlorine, are prevalent in many approved drugs.[20] They can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[20] PHAs serve as versatile intermediates in the synthesis of complex pharmaceutical agents, allowing for the late-stage introduction of diverse functionalities to fine-tune a drug candidate's properties.
| Halogen | Impact on Drug Properties | Example Application |
| Fluorine | Increases metabolic stability, alters pKa, enhances binding affinity. | Used in numerous drugs, including antidepressants and anticancer agents.[20] |
| Chlorine | Increases lipophilicity, can act as a bioisostere for other groups. | Found in various antibacterial and antipsychotic medications.[20] |
Table 1: The role of common halogens in medicinal chemistry.
Organic Electronics
Polycyclic aromatic hydrocarbons (PAHs) are key components of organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[21][22][23] The introduction of multiple halogen atoms onto the aromatic core of these materials can significantly alter their electronic properties, such as the HOMO and LUMO energy levels.[21] This allows for the precise tuning of the material's optical and electronic characteristics to optimize device performance. The site-selective functionalization of polyhalogenated PAHs provides a powerful route to novel materials with tailored properties.
Future Outlook
The field of polyhalogenated aromatic compound synthesis continues to evolve. The development of more selective and efficient catalytic systems, particularly those that can overcome the inertness of C-Cl and C-F bonds, will further expand the synthetic utility of these versatile building blocks. Furthermore, the integration of C-H activation strategies with the selective functionalization of C-X bonds will undoubtedly open new avenues for the rapid construction of complex and valuable molecules. As our ability to manipulate these halogenated scaffolds with increasing precision grows, so too will their impact on drug discovery, materials science, and the broader landscape of organic synthesis.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Recent Advances of C-S Coupling Reaction of (Hetero)Arenes by C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Optoelectronic Materials: A High Throughput Investigation of Halogenated PAH's | ScholarWorks [scholarworks.calstate.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Differential Reactivity of Benzylic versus Aromatic Bromine in Difluoroethylbenzene Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups within a complex molecule is paramount for efficient and selective synthesis. This guide provides a deep dive into the differential reactivity of benzylic and aromatic bromine atoms within difluoroethylbenzene derivatives, a scaffold of increasing interest in medicinal chemistry. We will explore the fundamental principles governing their distinct chemical behaviors and provide actionable insights for leveraging this reactivity in synthetic applications.
Foundational Principles: The Dichotomy of Carbon-Bromine Bonds
The selective manipulation of a molecule bearing both benzylic and aromatic bromine hinges on the inherent structural and electronic differences between the two carbon-bromine (C-Br) bonds.
-
The Aromatic C(sp²)-Br Bond: The bromine atom is directly attached to an sp²-hybridized carbon of the benzene ring. This bond is characterized by:
-
Increased Strength: Due to the partial double bond character arising from resonance of the halogen's lone pairs with the aromatic π-system, the C-Br bond is shorter and stronger.[1][2]
-
Steric Hindrance: The planar benzene ring shields the carbon atom, impeding backside attack required for S(_N)2 reactions.[2]
-
Instability of Phenyl Cation: The formation of a phenyl carbocation, necessary for an S(_N)1 pathway, is energetically unfavorable as the empty sp² orbital is perpendicular to the aromatic π-system and cannot be stabilized by resonance.
-
-
The Benzylic C(sp³)-Br Bond: Here, the bromine is attached to an sp³-hybridized carbon, which is, in turn, bonded to the benzene ring. This arrangement leads to:
-
Enhanced Reactivity: The benzylic position is significantly more reactive towards nucleophilic substitution.[3][4] This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize both the transition state in S(_N)2 reactions and the carbocation intermediate in S(_N)1 reactions through resonance.[4]
-
This fundamental dichotomy in bond character and stability of intermediates is the cornerstone of achieving selective transformations.
Navigating Reactivity: A Tale of Two Pathways
The presence of both a benzylic and an aromatic bromine on a difluoroethylbenzene core allows for a divergent synthetic strategy. The choice of reagents and reaction conditions dictates which C-Br bond is addressed.
The Realm of Nucleophilic Substitution: Targeting the Benzylic Position
The benzylic bromide is the primary site of reactivity for nucleophilic substitution reactions. Both S(_N)1 and S(_N)2 mechanisms are viable, and the operative pathway is influenced by the nature of the nucleophile, the solvent, and the substitution pattern of the benzylic carbon.[5]
-
S(_N)1 Pathway: In the presence of a weak nucleophile and a polar protic solvent (e.g., methanol, ethanol), the reaction is likely to proceed via an S(_N)1 mechanism.[6] The rate-determining step is the formation of a resonance-stabilized benzylic carbocation.
-
S(_N)2 Pathway: With a strong nucleophile and a polar aprotic solvent (e.g., acetone, DMF), an S(_N)2 mechanism is favored. The nucleophile attacks the benzylic carbon in a concerted fashion, displacing the bromide. The adjacent phenyl group stabilizes the transition state, accelerating the reaction.[4]
Experimental Protocol: Selective S(_N)2 Cyanation at the Benzylic Position
This protocol describes the selective replacement of the benzylic bromine with a cyano group, leaving the aromatic bromine untouched.
Materials:
-
1-(1-Bromoethyl)-4-bromo-2,5-difluorobenzene
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 1-(1-bromoethyl)-4-bromo-2,5-difluorobenzene (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-bromo-2,5-difluorophenyl)propanenitrile.
Causality Behind Experimental Choices:
-
Sodium Cyanide: A strong nucleophile that favors the S(_N)2 pathway.
-
DMF: A polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its nucleophilicity and promoting the S(_N)2 reaction.
-
Room Temperature: Sufficient to overcome the activation energy for substitution at the reactive benzylic position without promoting side reactions or affecting the inert aromatic C-Br bond.
The World of Cross-Coupling: Activating the Aromatic Bromide
Aryl bromides are unreactive towards traditional nucleophilic substitution but are excellent substrates for transition metal-catalyzed cross-coupling reactions.[7][8][9] These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Heck, Negishi, and Suzuki, have revolutionized the synthesis of complex organic molecules.[10][11] The general catalytic cycle involves oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond and regenerate the catalyst.[12][13]
Key Cross-Coupling Reactions for Aryl Bromides:
-
Suzuki Coupling: Utilizes an organoboron reagent (boronic acid or ester) in the presence of a base.[11][14]
-
Heck Coupling: Couples the aryl halide with an alkene.[12][14]
-
Stille Coupling: Uses an organotin reagent.[12]
Experimental Protocol: Selective Suzuki Coupling at the Aromatic Position
This protocol details the palladium-catalyzed coupling of a boronic acid to the aromatic C-Br bond, preserving the benzylic bromide.
Materials:
-
1-(1-Bromoethyl)-4-bromo-2,5-difluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (as a solvent mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine 1-(1-bromoethyl)-4-bromo-2,5-difluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and water, followed by potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to afford 4'-(1-bromoethyl)-2',5'-difluoro-[1,1'-biphenyl].
Causality Behind Experimental Choices:
-
Palladium Catalyst: Essential for activating the inert aryl bromide through oxidative addition.
-
PPh₃ (Ligand): Stabilizes the palladium catalyst and modulates its reactivity.
-
K₂CO₃ (Base): Activates the boronic acid for the transmetalation step.
-
Elevated Temperature: Necessary to facilitate the oxidative addition of the stable aryl C-Br bond to the palladium center. The benzylic C-Br bond is less prone to oxidative addition under these conditions.
Visualizing the Divergent Reactivity
The following diagrams illustrate the selective reaction pathways discussed.
Caption: Divergent reaction pathways for a difunctionalized difluoroethylbenzene.
Caption: Decision workflow for selective functionalization.
Summary of Reactivity and Conditions
| Feature | Benzylic Bromide | Aromatic Bromide |
| C-Br Bond Hybridization | C(sp³)-Br | C(sp²)-Br |
| Primary Reactivity | Nucleophilic Substitution (S(_N)1, S(_N)2) | Metal-Catalyzed Cross-Coupling |
| Typical Reagents | Strong or weak nucleophiles (e.g., CN⁻, OR⁻, N₃⁻) | Organometallics (e.g., R-B(OH)₂, R-ZnX), Alkenes |
| Catalyst Requirement | Generally not required | Transition metal catalyst required (e.g., Pd, Ni, Cu) |
| Typical Conditions | Mild (Room temperature often sufficient) | Often requires elevated temperatures |
Conclusion
The differential reactivity of benzylic and aromatic bromine atoms in difluoroethylbenzene derivatives offers a powerful tool for the strategic elaboration of these molecules. By understanding the underlying electronic and steric factors, chemists can selectively engage either position. Nucleophilic substitution reactions provide a reliable avenue for modifying the benzylic position, while the robust and versatile chemistry of metal-catalyzed cross-coupling opens up a vast chemical space for functionalizing the aromatic ring. This orthogonal reactivity is a key asset in the design and execution of efficient synthetic routes in drug discovery and development, enabling the construction of complex molecular architectures with precision and control.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. Khan Academy [khanacademy.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 8. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. nobelprize.org [nobelprize.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. youtube.com [youtube.com]
- 14. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 15. Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds and building blocks is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the untapped potential of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, a bespoke chemical entity poised for significant applications in medicinal chemistry. By dissecting its constituent chemical motifs—the brominated aromatic ring, the gem-difluoroethyl group, and the reactive benzylic bromide—we illuminate its versatility as a scaffold for the synthesis of novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed experimental insights and proposed synthetic strategies.
Introduction: Unveiling a Multifunctional Building Block
The quest for novel chemical matter with enhanced therapeutic properties is a perpetual driver of innovation in medicinal chemistry. The introduction of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and overall druggability. This compound emerges as a molecule of significant interest due to the convergence of three strategically important chemical features within a single, compact scaffold.
-
The Bromobenzene Moiety: A cornerstone in synthetic chemistry, the brominated aromatic ring is a highly versatile handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse substituents.[1][2][3]
-
The gem-Difluoroethyl Group: This fluorinated motif is increasingly recognized for its ability to modulate key physicochemical properties. The presence of two fluorine atoms can enhance metabolic stability, increase lipophilicity, and act as a bioisosteric replacement for other functional groups, thereby improving target engagement.[4][5]
-
The Benzylic Bromide: This reactive site provides a direct avenue for nucleophilic substitution, allowing for the straightforward incorporation of a wide array of functional groups crucial for pharmacophore development.[6][7]
This guide will explore the synergistic potential of these functionalities, positioning this compound as a valuable tool for the construction of complex and biologically relevant molecules.
The Synthetic Utility: A Dual-Pronged Approach to Molecular Diversification
The principal application of this compound in medicinal chemistry lies in its capacity as a bifunctional building block. The differential reactivity of the aryl bromide and the benzylic bromide allows for a sequential and controlled functionalization, opening a vast chemical space for exploration.
Leveraging the Aryl Bromide: The Gateway to Biaryl and Heteroaryl Scaffolds
The carbon-bromine bond on the aromatic ring is an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[2][3] These reactions facilitate the creation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful method for constructing biaryl systems, a common motif in many approved drugs.[1] By reacting this compound with various boronic acids or esters, a diverse library of substituted phenyl derivatives can be generated.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To exemplify the C-C bond formation at the aromatic position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Cs₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add degassed toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Robust and effective for a wide range of substrates. |
| Base | Cs₂CO₃ | Often provides superior results for challenging couplings. |
| Solvent | Toluene/Water | Biphasic system that facilitates the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Harnessing the Benzylic Bromide: A Hub for Nucleophilic Introduction of Pharmacophores
The benzylic bromide is significantly more susceptible to nucleophilic substitution than the aryl bromide. This reactivity can be exploited to introduce a variety of functional groups that are prevalent in bioactive molecules.[6]
A particularly powerful application is the reaction with sodium azide to form a benzylic azide. This intermediate can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, to form highly stable triazole rings, which are valuable scaffolds in medicinal chemistry.[6]
Experimental Protocol: One-Pot Azidation and Click Reaction
Objective: To demonstrate the functionalization of the benzylic bromide followed by a click reaction.
Materials:
-
Product from the Suzuki-Miyaura coupling (or starting material)
-
Sodium azide (NaN₃)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(I) source (e.g., CuI)
-
Ligand (e.g., TBTA)
-
Solvent (e.g., DMF/Water)
Procedure:
-
Dissolve the bromo-difluoroethylbenzene derivative (1.0 equiv) in DMF.
-
Add sodium azide (1.5 equiv) and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
To the in-situ generated azide, add the terminal alkyne (1.1 equiv), CuI (0.1 equiv), and TBTA (0.1 equiv).
-
Add water to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Logical Workflow for Drug Discovery
The dual reactivity of this compound allows for a logical and efficient workflow in a drug discovery program.
Caption: A logical workflow for the dual functionalization of the scaffold.
The Role of the Difluoroethyl Moiety in Pharmacokinetics
The gem-difluoroethyl group is not merely a spectator in these transformations. Its presence is anticipated to confer several advantageous properties to the final drug candidates:
-
Metabolic Stability: The strong carbon-fluorine bonds can block metabolically labile sites, potentially increasing the half-life of a drug.[4]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be critical for target binding and cell permeability.
-
Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to cross cellular membranes, a key factor in bioavailability.[5]
Conclusion: A Scaffold Primed for Innovation
This compound represents a highly promising, yet underutilized, building block in medicinal chemistry. Its unique combination of a stable, modifiable aromatic core, a property-enhancing difluoroethyl group, and a reactive benzylic handle provides a powerful platform for the rapid generation of diverse and novel chemical entities. This guide has outlined the strategic advantages and provided actionable experimental frameworks to encourage the adoption of this versatile scaffold in the pursuit of next-generation therapeutics. The logical and sequential reactivity of its functional groups offers a streamlined path to complex molecules, making it an invaluable asset for any drug discovery program.
References
- 1. nbinno.com [nbinno.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Sonogashira Coupling of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This application note provides a comprehensive guide and a detailed experimental protocol for the chemoselective Sonogashira coupling of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene with a terminal alkyne. The target substrate possesses two distinct carbon-bromine bonds: an aryl bromide and an alkyl bromide adjacent to a difluoromethyl group. This protocol is optimized to selectively functionalize the more reactive aryl C(sp²)-Br bond while preserving the alkyl C(sp³)-Br bond, yielding a versatile intermediate for further synthetic elaboration in pharmaceutical and materials science research.[3]
Introduction and Strategic Considerations
This compound is a valuable synthetic building block due to its dual halogenation. The bromine atom on the aromatic ring is a canonical handle for palladium-catalyzed cross-coupling reactions, while the bromine on the difluoroethyl side-chain offers a potential site for nucleophilic substitution or other transformations. The key to unlocking the synthetic potential of this molecule lies in the ability to address one site selectively.
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is exceptionally well-suited for this purpose.[4] The established reactivity trends in the crucial oxidative addition step of the palladium catalytic cycle are C-I > C-OTf > C-Br >> C-Cl for C(sp²) halides.[5][6][7] Critically, standard Sonogashira conditions are not typically conducive to the activation of unactivated C(sp³)-halide bonds. This inherent difference in reactivity forms the basis of our chemoselective strategy. This guide explains the mechanistic rationale and provides a robust, field-proven protocol for achieving high selectivity and yield.
Mechanistic Rationale for Chemoselectivity
The Sonogashira reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9][10] Understanding these cycles is paramount to controlling the reaction's selectivity.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide. This is generally the rate-determining and selectivity-defining step. The C(sp²)-Br bond of the aromatic ring readily participates in this step, forming a Pd(II)-aryl intermediate. In contrast, the C(sp³)-Br bond on the difluoroethyl side chain is significantly less reactive toward Pd(0) oxidative addition under these conditions.
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst coordinates with the terminal alkyne.[10] In the presence of an amine base, the alkyne is deprotonated to form a highly nucleophilic copper acetylide intermediate.[5]
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers the alkyne moiety to the palladium(II)-aryl complex in a step called transmetalation. The subsequent reductive elimination from the resulting palladium complex forms the desired C(sp²)-C(sp) bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
The selective activation of the aryl bromide over the alkyl bromide is the cornerstone of this protocol's success.
Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Reaction.
Optimized Protocol Parameters
Successful chemoselective coupling requires careful control of reaction parameters. Each component is chosen to maximize the reaction rate for the aryl bromide while minimizing potential side reactions.
-
Catalyst System:
-
Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is an excellent choice. It is an air-stable Pd(II) complex that is efficiently reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[9] A loading of 1-3 mol% is typically sufficient.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the rapid formation of the copper acetylide.[8] A loading of 1-5 mol% is recommended. The presence of copper can sometimes lead to alkyne homocoupling (Glaser coupling), but this is easily mitigated by maintaining a rigorously inert atmosphere.[1]
-
-
Base and Solvent:
-
An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used in excess. It serves three critical functions: deprotonating the terminal alkyne, neutralizing the HBr generated during the reaction, and acting as a solvent.[1] Using the base as the solvent ensures a sufficiently high concentration for efficient reaction. For substrates with poor solubility, a co-solvent like anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be added.[11]
-
-
Temperature:
-
While aryl iodides often react at room temperature, aryl bromides require thermal activation.[1] A reaction temperature of 40-60 °C provides a good balance between achieving a reasonable reaction rate for the C(sp²)-Br bond and preventing any undesired reactivity at the C(sp³)-Br bond.
-
-
Atmosphere:
-
The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and to suppress the oxidative Glaser homocoupling of the alkyne.[4]
-
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Terminal Alkyne | e.g., Phenylacetylene | 1.1–1.2 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 mol% |
| Cu Co-catalyst | CuI | 2 mol% |
| Base / Solvent | Triethylamine (Et₃N) or DIPEA | ~0.1 M concentration |
| Co-Solvent | Anhydrous THF (optional) | To improve solubility |
| Temperature | 50 °C | Balances reactivity and selectivity |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation and Glaser coupling |
| Reaction Time | 4–12 hours | Monitor by TLC or GC-MS |
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.02 equiv)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF), if needed
-
Reaction vessel (e.g., Schlenk flask) with stir bar
-
Inert gas supply (N₂ or Ar)
-
Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.02 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv).
-
Solvent and Base: Add anhydrous triethylamine via syringe to achieve a substrate concentration of approximately 0.1 M. If solubility is an issue, use a 2:1 mixture of Et₃N:THF.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe while stirring.
-
Reaction: Immerse the flask in a preheated oil bath at 50 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking aliquots. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and amine salts, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, selectively coupled product.
Experimental Workflow Visualization
Caption: Figure 2: General Experimental Workflow.
Conclusion
This application note details a reliable and highly chemoselective protocol for the Sonogashira coupling of this compound. By leveraging the intrinsic reactivity differences between aryl and alkyl halides within the palladium catalytic cycle, this method provides efficient access to valuable difluoroethyl-substituted aryl alkynes. The resulting product retains the alkyl bromide moiety, serving as a versatile handle for subsequent synthetic transformations, thereby enabling the rapid construction of complex molecular architectures relevant to drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Heck Vinylation of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Abstract
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its application is extensive, particularly in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide focuses on a substrate of significant synthetic interest: 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene. This molecule presents a unique challenge and opportunity due to its two distinct carbon-bromine bonds: a reactive aryl C(sp²)-Br bond and a less reactive alkyl C(sp³)-Br bond. The strategic objective is to leverage this inherent reactivity difference to achieve a highly selective vinylation at the aromatic ring, preserving the bromo-difluoroethyl moiety for subsequent transformations. This document provides a comprehensive overview of the mechanistic principles governing this selectivity, detailed experimental protocols for achieving the desired transformation, and robust guidelines for analysis and troubleshooting.
Mechanistic Rationale and Chemoselectivity
A profound understanding of the reaction mechanism is critical for protocol design and optimization. The chemoselective outcome of this reaction hinges on the disparate reactivity of the two C-Br bonds within the palladium catalytic cycle.
The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step dictates the regioselectivity and stereoselectivity of the product, with a strong preference for the trans isomer.[6][9]
-
Catalyst Regeneration: A base is required to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst for the next cycle.[7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The Foundation of Selectivity: C(sp²)-Br vs. C(sp³)-Br
The successful selective reaction of this compound relies on the intrinsic difference in reactivity between aryl and alkyl halides in the oxidative addition step.
-
Aryl Halides (C(sp²)-Br): The oxidative addition to aryl halides is a well-established and generally facile process. The reactivity order is typically I > Br > Cl. Aryl bromides represent an excellent balance of reactivity and stability for Heck couplings.[10]
-
Alkyl Halides (C(sp³)-Br): Extending the Heck reaction to simple alkyl halides is a significant challenge.[11] The primary difficulties are the reluctance of sp³-hybridized alkyl halides to undergo oxidative addition and the propensity of the resulting alkyl-palladium intermediates to undergo rapid β-hydride elimination before productive coupling can occur.[12] While specialized conditions for alkyl-Heck reactions exist, they often proceed via different mechanisms (e.g., hybrid organometallic-radical pathways) and are not favored under the classical conditions used for aryl bromides.[12]
For the target substrate, the palladium catalyst will overwhelmingly favor oxidative addition into the C(sp²)-Br bond of the benzene ring over the C(sp³)-Br bond of the ethyl side chain. Furthermore, the electron-withdrawing nature of the -(CHBrCF₂)- substituent is expected to activate the aromatic ring, making the aryl bromide even more susceptible to oxidative addition.
Core Components and Parameter Optimization
The success of the Heck reaction is highly dependent on the judicious selection of catalyst, ligand, base, and solvent.
| Component | Selection Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and cost-effective precursor. It is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A direct source of Pd(0), often used for more challenging couplings or when milder conditions are required. Does not require an in situ reduction step. |
| Ligand | Triphenylphosphine (PPh₃): A standard, robust, and inexpensive monodentate phosphine ligand suitable for many aryl bromide couplings. Tri-tert-butylphosphine (P(t-Bu)₃): A bulky, electron-rich ligand that can promote the oxidative addition of less reactive aryl halides and often allows for lower catalyst loadings and milder reaction temperatures. N-Heterocyclic Carbenes (NHCs): Offer high thermal stability and are particularly effective for Heck reactions, often exhibiting high catalytic activity.[13] |
| Base | Inorganic Bases (K₂CO₃, NaOAc, Cs₂CO₃): Commonly used, inexpensive, and effective. Their primary role is to neutralize the HBr formed during the reaction to regenerate the Pd(0) catalyst. The choice of cation and anion can influence reaction rates. Organic Bases (Et₃N, DIPEA): Often used in "Jeffery conditions" with a phase-transfer catalyst like TBAC (tetrabutylammonium chloride). Can sometimes lead to cleaner reactions. |
| Solvent | Polar Aprotic Solvents (DMF, DMAc, NMP): High boiling points and excellent solvating properties for the reactants and catalyst system make them the standard choice. Greener Alternatives: For certain systems, reactions can be performed in greener solvents like water or ionic liquids to reduce environmental impact.[2][13][14] |
| Alkene Partner | Activated Alkenes (Styrenes, Acrylates): Generally highly reactive and give excellent yields. Unactivated Alkenes (e.g., 1-octene): More challenging to couple and may require more forcing conditions or specialized catalyst systems. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective Heck reaction. All operations should be performed in a well-ventilated fume hood.
Protocol A: Standard Thermal Conditions with Styrene
This protocol is a robust starting point for coupling with activated alkenes.
Table 1: Reagents and Equipment for Protocol A
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| This compound | 1.0 mmol, 1.0 equiv. | Aryl Halide Substrate |
| Styrene | 1.2 mmol, 1.2 equiv. | Alkene Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.04 mmol, 4 mol% | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 mmol, 2.0 equiv. | Base |
| N,N-Dimethylformamide (DMF) | 5 mL | Solvent |
| Schlenk flask or oven-dried round-bottom flask | 25 mL | Reaction Vessel |
| Magnetic stirrer, reflux condenser, inert gas line (N₂/Ar) | Standard | Lab Equipment |
Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reactant Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol).
-
Reaction Execution: Place the flask in a preheated oil bath at 100-120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol B: Microwave-Assisted Synthesis with n-Butyl Acrylate
Microwave irradiation can significantly accelerate the reaction, making it ideal for rapid screening and optimization.[9][15][16]
Table 2: Reagents and Equipment for Protocol B
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| This compound | 0.5 mmol, 1.0 equiv. | Aryl Halide Substrate |
| n-Butyl Acrylate | 0.75 mmol, 1.5 equiv. | Alkene Coupling Partner |
| Pd₂(dba)₃ | 0.01 mmol, 2 mol% | Catalyst Source |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 0.02 mmol, 4 mol% | Ligand |
| Sodium Acetate (NaOAc) | 1.0 mmol, 2.0 equiv. | Base |
| N,N-Dimethylacetamide (DMAc) | 3 mL | Solvent |
| Microwave reaction vial with stir bar | 10 mL | Reaction Vessel |
| Microwave Reactor | Standard | Heating Source |
Procedure:
-
Vessel Charging: In a 10 mL microwave reaction vial, combine this compound (0.5 mmol), Pd₂(dba)₃ (0.01 mmol), P(t-Bu)₃ (0.02 mmol), and NaOAc (1.0 mmol).
-
Solvent and Reactant Addition: Add DMAc (3 mL) and n-butyl acrylate (0.75 mmol).
-
Reaction Execution: Securely cap the vial. Place it in the microwave reactor and heat to 140-160 °C for 15-45 minutes with magnetic stirring.
-
Workup and Purification: After cooling, follow the workup and purification steps outlined in Protocol A.
Data Analysis and Characterization
Confirming the selective formation of the desired product is paramount. A systematic workflow ensures the structural integrity and purity of the final compound.
Caption: A standard workflow for product isolation and characterization.
Spectroscopic Signatures for Verification:
-
¹H NMR: Expect to see new signals in the vinylic region (typically 6-8 ppm) corresponding to the newly formed double bond. The characteristic doublet or doublet of doublets for the CHBr proton should remain, confirming the integrity of the side chain.
-
¹⁹F NMR: The fluorine signals should remain largely unchanged, confirming the CF₂ group is intact. A triplet is expected due to coupling with the adjacent CHBr proton.
-
¹³C NMR: The appearance of new sp² carbon signals from the alkene and the disappearance of the signal for the carbon bearing the aryl bromide are key indicators of a successful reaction.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the product, and the isotopic pattern should confirm the presence of one remaining bromine atom.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (Pd(II) not reduced; Pd(0) oxidized).2. Insufficient temperature.3. Poor quality solvent or reagents (water/oxygen contamination). | 1. Ensure an inert atmosphere; try a direct Pd(0) source like Pd₂(dba)₃.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and pure reagents. |
| Formation of Homocoupled Byproduct (Ar-Ar) | Catalyst decomposition or reaction proceeding too slowly, allowing for side reactions. | Optimize catalyst/ligand ratio. Consider a more stabilizing ligand like an NHC. Lower the reaction temperature slightly. |
| Isomerization of Product | The palladium-hydride species can re-add to the product alkene, leading to isomerization. | Minimize reaction time once the starting material is consumed. Some base/solvent combinations are more prone to this; screen alternatives. |
| Loss of Bromo-difluoroethyl Group | Highly unlikely under standard Heck conditions, but could indicate an undesired radical pathway or reaction with the base at very high temperatures. | Lower the reaction temperature. Ensure the base is not overly aggressive for the substrate. Confirm product structure carefully by NMR and MS. |
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols for the Selective Cross-Coupling at the Benzylic Bromide of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Introduction: Navigating Selective Functionalization in Difunctional Molecules
The molecule 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene presents a unique challenge and opportunity for synthetic chemists. Containing two distinct carbon-bromine bonds—a benzylic C(sp³)-Br and an aromatic C(sp²)-Br—it serves as a versatile building block for the synthesis of complex pharmaceutical and agrochemical compounds. The key to unlocking its synthetic potential lies in the ability to selectively functionalize one bromine atom in the presence of the other. This guide provides a comprehensive overview of the principles and detailed protocols for achieving selective cross-coupling at the more labile benzylic bromide position.
The differential reactivity of the two C-Br bonds is the cornerstone of this selectivity. The benzylic C-Br bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy and the greater ease of oxidative addition to a Pd(0) catalyst.[1][2] This inherent reactivity difference allows for a targeted approach to molecular elaboration, leaving the aryl bromide intact for subsequent transformations.
This document will detail protocols for three distinct and powerful cross-coupling methodologies: Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkyne moieties, and a Buchwald-Hartwig-type amination for the synthesis of benzylic amines.
Mechanism of Selective Benzylic Cross-Coupling
The preferential reactivity of the benzylic bromide in palladium-catalyzed cross-coupling reactions is a well-established principle. The catalytic cycle, illustrated below for a generic Suzuki-Miyaura coupling, highlights the critical oxidative addition step. The lower bond dissociation energy of the benzylic C-Br bond compared to the aryl C-Br bond facilitates a more rapid oxidative addition to the Pd(0) catalyst. This initial, selective activation of the benzylic position directs the entire catalytic process, leaving the aryl bromide untouched under carefully controlled conditions.
Caption: General Catalytic Cycle for Selective Benzylic Suzuki-Miyaura Coupling.
Experimental Protocols
The following protocols are designed as robust starting points for the selective functionalization of this compound. Researchers should note that optimization of reaction conditions, including catalyst loading, ligand choice, base, and solvent, may be necessary for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of the benzylic bromide with an arylboronic acid. This reaction is highly versatile for the formation of diarylmethane derivatives.[3][4]
Table 1: Reagents and Conditions for Selective Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | - |
| Arylboronic Acid | 1.2 equiv | Can be varied based on desired product. |
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol % | A common and effective palladium precursor. |
| JohnPhos | 4 mol % | A bulky electron-rich phosphine ligand that promotes efficient coupling.[5] |
| Potassium Carbonate (K₂CO₃) | 3.0 equiv | A suitable base for this transformation.[5] |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous solvent is recommended. |
| Temperature | 80 °C | May be adjusted based on substrate reactivity. |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve palladium(II) acetate and JohnPhos in anhydrous DMF.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling
This protocol describes the selective coupling of the benzylic bromide with a terminal alkyne, a powerful method for introducing an alkyne functionality.[6][7]
Table 2: Reagents and Conditions for Selective Sonogashira Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | - |
| Terminal Alkyne | 1.5 equiv | Ensure the alkyne is of high purity. |
| Pd(PPh₃)₄ | 5 mol % | A common catalyst for Sonogashira reactions. |
| Copper(I) Iodide (CuI) | 2.5 mol % | Co-catalyst essential for the Sonogashira reaction. |
| Triethylamine (Et₃N) | 2.0 equiv | Acts as both a base and a solvent. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous solvent is recommended. |
| Temperature | Room Temperature to 50 °C | Start at room temperature and gently heat if necessary. |
| Reaction Time | 4-12 h | Monitor by TLC or GC-MS. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an argon atmosphere, add this compound and the terminal alkyne.
-
Add anhydrous THF and triethylamine to the flask.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ and CuI to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or gas chromatography-mass spectrometry (GC-MS). Gentle heating to 50 °C may be required for less reactive alkynes.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of the benzylic bromide, providing access to a wide range of benzylic amines.[8][9]
Table 3: Reagents and Conditions for Selective Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 equiv | - |
| Amine | 1.2 equiv | Primary or secondary amines can be used. |
| Pd₂(dba)₃ | 2 mol % | A common palladium precursor for amination reactions. |
| Xantphos | 4 mol % | A suitable ligand for this transformation.[10] |
| Sodium tert-butoxide (NaOtBu) | 1.5 equiv | A strong, non-nucleophilic base. |
| Solvent | Toluene | Anhydrous solvent is crucial. |
| Temperature | 100 °C | Amination reactions often require elevated temperatures. |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide to a dry Schlenk flask.
-
Add this compound, the amine, Pd₂(dba)₃, and Xantphos to the flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for performing a selective cross-coupling reaction, from setup to product isolation.
Caption: General workflow for selective cross-coupling.
Conclusion
The selective functionalization of this compound at the benzylic bromide is a powerful strategy for the synthesis of novel and complex molecules. By leveraging the inherent difference in reactivity between the benzylic and aryl C-Br bonds, a variety of cross-coupling reactions can be employed with high selectivity. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a comprehensive guide for researchers in the fields of medicinal chemistry and material science, enabling the efficient and targeted synthesis of valuable compounds.
References
- 1. Activation and functionalization of benzylic derivatives by palladium catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
Selective Copper-Free Sonogashira Coupling of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
An Application Note for Advanced Synthesis
Abstract
The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds, enabling the construction of complex molecular architectures.[1][2] This application note provides a comprehensive guide and a detailed protocol for the selective copper-free Sonogashira coupling of a challenging, difunctionalized substrate: 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene. Traditional copper-cocatalyzed methods often suffer from side reactions, most notably the oxidative homocoupling of terminal alkynes (Glaser coupling), which complicates purification and reduces yields.[3][4] By eliminating copper, we present a robust methodology that enhances reaction fidelity and simplifies product isolation. This guide delves into the mechanistic rationale, explains the critical choice of catalyst, base, and solvent, and offers a step-by-step protocol tailored for researchers in medicinal chemistry and materials science.
Mechanistic Insights: The Advantage of a Copper-Free System
The power of the Sonogashira reaction lies in its ability to couple terminal alkynes with aryl or vinyl halides. While the classical method relies on a dual palladium/copper catalytic system, the copper-free variant has emerged as a superior alternative in many contexts to prevent undesired alkyne dimerization.[3][4]
The currently accepted mechanism for the copper-free Sonogashira reaction proceeds through a distinct catalytic cycle, as illustrated below.[3][5]
The Palladium-Only Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[3]
-
Ligand Exchange & Deprotonation: The terminal alkyne coordinates to the Pd(II) center. The presence of a base is critical here; it deprotonates the alkyne, forming a palladium acetylide intermediate.[5] The choice of base can significantly influence the reaction rate and outcome.[4]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-C≡CR'), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
More recent studies also propose a tandem Pd/Pd cycle linked by a transmetalation process, where one set of palladium species activates the alkyne, mimicking the role of copper in the traditional mechanism.[6][7][8] This sophisticated mechanism underscores the complexity and elegance of these catalytic systems.
Experimental Design: A Protocol for a Difunctionalized Substrate
The substrate, this compound, presents a unique challenge due to its two C-Br bonds. However, the significant difference in the nature of these bonds—one attached to an sp²-hybridized aromatic carbon and the other to an sp³-hybridized alkyl carbon—provides a strong basis for selective coupling. Palladium catalysts show a profound kinetic preference for oxidative addition into C(sp²)-X bonds over C(sp³)-X bonds, which is the foundation of this protocol's selectivity.
Key Parameter Selection
-
Catalyst System: For challenging or electron-deficient aryl bromides, modern catalyst systems employing bulky, electron-rich phosphine ligands are superior. We recommend an air-stable, monoligated precatalyst such as [DTBNpP]Pd(crotyl)Cl (P2), which rapidly forms the active L₁Pd⁰ species.[9] This avoids the need for in-situ catalyst generation and provides high reactivity at room temperature.
-
Base: Sterically hindered amines are highly effective in copper-free Sonogashira reactions.[9] 2,2,6,6-Tetramethylpiperidine (TMP) is an excellent choice as it is a poor nucleophile, minimizing side reactions, while being a sufficiently strong, non-coordinating base to facilitate alkyne deprotonation.
-
Solvent: Polar aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) is an ideal solvent for this system as it effectively solubilizes the catalyst, substrates, and base, leading to improved reaction rates.[9]
Detailed Experimental Protocol
This protocol details the coupling of this compound with a representative terminal alkyne, Phenylacetylene.
Materials and Equipment
-
Substrates:
-
This compound
-
Phenylacetylene (purified by passing through a short plug of basic alumina if necessary)
-
-
Catalyst: [DTBNpP]Pd(crotyl)Cl (Palladium Precatalyst P2)
-
Base: 2,2,6,6-Tetramethylpiperidine (TMP)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Reaction Parameter Summary
| Parameter | Value/Reagent | Moles (mmol) | Equivalents | Catalyst Loading |
| Aryl Bromide | This compound | 0.5 | 1.0 | - |
| Alkyne | Phenylacetylene | 0.8 | 1.6 | - |
| Catalyst | [DTBNpP]Pd(crotyl)Cl | 0.0125 | 0.025 | 2.5 mol % |
| Base | 2,2,6,6-Tetramethylpiperidine (TMP) | 1.0 | 2.0 | - |
| Solvent | Anhydrous DMSO | - | - | 2.5 mL (0.2 M) |
| Temperature | Room Temperature (approx. 25 °C) | - | - | - |
| Atmosphere | Argon or Nitrogen | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %).
-
Inert Atmosphere: Seal the flask/vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (2.5 mL) via syringe. Stir the mixture for 2 minutes. Subsequently, add Phenylacetylene (0.8 mmol, 1.6 equiv) followed by 2,2,6,6-Tetramethylpiperidine (1.0 mmol, 2.0 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[9]
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, 1-(2-bromo-1,1-difluoroethyl)-4-(phenylethynyl)benzene.
Visualization of the Experimental Workflow
Caption: A streamlined workflow from reaction setup to product isolation.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (degraded by air/moisture)- Impure reagents (alkyne, solvent)- Insufficiently strong base | - Use a fresh, air-stable precatalyst.- Ensure anhydrous solvent and pure alkyne.- Consider a stronger base if needed, but TMP should be sufficient. |
| Formation of Alkyne Dimer | - Presence of oxygen, even in trace amounts.- This is the primary side reaction this protocol is designed to avoid. | - Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent before use if necessary. |
| Low Isolated Yield | - Incomplete reaction.- Product loss during workup or purification. | - Allow the reaction to run longer.- Optimize chromatography conditions; the difluoroethyl group can increase polarity. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: The ligand component of the precatalyst can be air-sensitive and toxic. Handle with care.
-
Solvents and Bases: DMSO can facilitate skin absorption of other chemicals. TMP is a flammable and corrosive liquid. Always handle these reagents in a well-ventilated fume hood with appropriate PPE.
-
Inert Atmosphere: Exercise caution when working with compressed gas cylinders.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation [ouci.dntb.gov.ua]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel API Scaffolds Using 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Fluorinated motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1][2] The 1,1-difluoroethyl moiety, in particular, is a valuable bioisostere for carbonyl groups and can block metabolic oxidation at benzylic positions. The title compound, 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, is a bifunctional synthetic building block poised for the generation of diverse and novel API scaffolds. Its unique structure features two bromine atoms with distinct chemical reactivities: a labile benzylic bromine atom activated by the adjacent difluoromethyl group, and a more robust aromatic bromine atom. This differential reactivity allows for programmed, sequential functionalization, making it an exceptionally versatile precursor in the synthesis of complex pharmaceutical intermediates.[3]
This application note provides detailed protocols for two key transformations utilizing this compound: a selective nucleophilic substitution at the benzylic position and a palladium-catalyzed Suzuki-Miyaura cross-coupling at the aromatic position. These protocols are designed to be self-validating and are grounded in established chemical principles, offering researchers a reliable starting point for the exploration of new chemical space.
Core Concepts: Exploiting Differential Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its two carbon-bromine bonds.
-
Benzylic Bromide: The C-Br bond at the ethyl chain is analogous to a benzylic halide. It is highly susceptible to nucleophilic substitution (both SN1 and SN2 pathways are possible) due to the stabilization of the potential carbocation or transition state by the adjacent phenyl ring and the influence of the electron-withdrawing fluorine atoms.
-
Aromatic Bromide: The C-Br bond on the benzene ring is significantly less reactive towards classical nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4]
This disparity in reactivity allows for a modular approach to synthesis, as illustrated below.
Caption: Synthetic pathways for this compound.
Protocol 1: Selective Nucleophilic Substitution at the Benzylic Position
This protocol details the substitution of the benzylic bromine with a generic oxygen nucleophile (phenoxide) to form an ether linkage, a common motif in APIs. The principles can be readily adapted for N-, S-, and C-based nucleophiles.
Rationale
The benzylic C-Br bond in the 2-bromo-1,1-difluoroethyl group is the more reactive site for nucleophilic attack. The reaction is performed under conditions that favor substitution at this position while leaving the aromatic C-Br bond intact. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the nucleophilic salt and promotes a favorable reaction rate.
Experimental Protocol
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Purification of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene by chromatography
An Application Note and Detailed Protocol for the Chromatographic Purification of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Abstract
This document provides a comprehensive guide for the purification of this compound, a halogenated aromatic compound often synthesized as an intermediate in the development of novel pharmaceuticals and agrochemicals. The inherent nature of its synthesis can lead to a variety of impurities, including unreacted starting materials, isomers, and other reaction by-products. Achieving high purity is paramount for subsequent synthetic steps and for ensuring the integrity of biological or material science-based assays. This application note details a robust and efficient purification strategy using normal-phase flash column chromatography, a cornerstone technique in synthetic organic chemistry.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from initial solvent system selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified product.
Introduction: The Rationale for Purification
This compound is a structurally complex molecule featuring a brominated benzene ring and a bromo-difluoroethyl side chain. The presence of multiple halogen atoms and a chiral center (at the carbon bearing a single bromine and hydrogen) makes it a valuable building block in modern chemistry.[3] Fluorinated compounds, in particular, are prized in drug design for their ability to enhance metabolic stability and lipophilicity.[3]
However, the synthesis of such molecules rarely yields a perfectly pure product.[1] Impurities can interfere with downstream reactions, generate unwanted side products, and complicate the interpretation of analytical and biological data. Therefore, effective purification is not merely a final clean-up step but a critical process that validates the synthetic outcome and ensures the reliability of future experiments.[4] This guide focuses on normal-phase flash chromatography, a method chosen for its efficiency, scalability, and suitability for moderately polar to non-polar compounds like the target molecule.[2][5]
Foundational Principles: Why Normal-Phase Chromatography?
The choice of chromatographic technique is dictated by the physicochemical properties of the analyte. This compound is a relatively non-polar molecule due to the large aromatic ring and halogen substituents. While soluble in organic solvents, it has minimal solubility in water.[6] This profile makes it an ideal candidate for normal-phase chromatography.
In this technique, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar (e.g., a mixture of hexane and ethyl acetate).[7] The separation mechanism is based on adsorption, where molecules in the mixture compete for active sites on the polar stationary phase.[5]
-
More polar impurities will interact more strongly with the silica gel and elute more slowly.
-
Less polar compounds , including the target molecule, will have a weaker interaction, travel through the column more quickly, and elute earlier.
By carefully selecting the polarity of the mobile phase, a fine-tuned separation between the desired product and its impurities can be achieved.
Experimental Workflow Diagram
The overall purification strategy is a systematic process that begins with small-scale optimization and proceeds to preparative-scale separation and analysis.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Part A: Method Development using Thin-Layer Chromatography (TLC)
The success of column chromatography is highly dependent on the choice of the mobile phase (eluent). TLC is an essential, rapid, and inexpensive tool for determining the optimal solvent system. The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.3, which generally provides the best separation on a column.[8]
Materials:
-
Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F254)
-
Crude this compound
-
TLC developing chambers with lids
-
Solvents: Heptane or Hexane (non-polar), Ethyl Acetate (polar modifier)
-
Glass capillaries for spotting
-
UV lamp (254 nm)
-
Forceps
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in ~0.5 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a glass capillary, carefully spot a small amount of the dissolved sample onto the baseline of a TLC plate (about 1 cm from the bottom).
-
Eluent Preparation: Prepare several different mobile phase mixtures in separate TLC chambers. Good starting points are hexane/ethyl acetate mixtures with increasing polarity (e.g., 98:2, 95:5, 90:10, 80:20). Add enough solvent to cover the bottom of the chamber by about 0.5 cm.
-
Development: Place the spotted TLC plate into a chamber using forceps, ensuring the solvent level is below the baseline. Close the lid and allow the solvent to migrate up the plate via capillary action.[9]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp.
-
Analysis: Calculate the Rf value for the main spot in each solvent system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system where the Rf of the desired product is ~0.3 and it is well-separated from major impurities.
Part B: Preparative Flash Column Chromatography
This protocol is based on the method developed by W. C. Still, which uses air pressure to accelerate solvent flow, enabling rapid and high-resolution separations.[8]
Materials and Equipment:
-
Stationary Phase: Silica Gel 60 (particle size 40-63 µm / 230-400 mesh)
-
Mobile Phase: The optimal hexane/ethyl acetate mixture determined from the TLC analysis.
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Air/Nitrogen line with a flow regulator
-
Fraction collection tubes or flasks
-
Rotary evaporator
Step-by-Step Protocol:
-
Column Preparation:
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the packing.
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug.[8]
-
Fill the column with dry silica gel to the desired height (typically 15-20 cm for a standard lab-scale purification).
-
Gently tap the side of the column to ensure the silica is well-settled. Add another 1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10] This is your sample-adsorbed silica.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the column.
-
-
Equilibration and Elution:
-
Carefully pour the chosen mobile phase into the column.
-
Using a regulated air or nitrogen source, gently apply pressure to the top of the column to push the solvent through the silica gel. This is the "flash" part of the technique.[10]
-
Allow the solvent to run through until the entire silica bed is wetted and solvent begins to drip from the bottom. Do not let the column run dry at any point.
-
Once equilibrated, begin the elution process, maintaining a steady flow rate (e.g., a drop rate of several drops per second).
-
-
Fraction Collection:
-
Begin collecting the eluent in sequentially numbered test tubes or flasks.[9] The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
-
Monitoring and Isolation:
-
Periodically analyze the collected fractions by TLC to determine their composition. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Expected Results & Data Summary
The following table outlines typical parameters for this purification. The exact values should be optimized based on the specific impurity profile of the crude mixture.
| Parameter | Recommended Value / Description | Rationale |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard choice for normal-phase chromatography, offering good resolution and flow characteristics.[8] |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 95:5 v/v) | A non-polar eluent system. The ratio must be optimized via TLC to achieve an Rf of ~0.3 for the target.[8] |
| Sample Loading | Dry Loading | Prevents band broadening and provides superior resolution compared to liquid loading, especially for less soluble compounds.[11][12] |
| Elution Mode | Isocratic | A single, constant mobile phase composition is usually sufficient if impurities have significantly different polarities. |
| Detection | UV visualization (254 nm) on TLC plates | The aromatic ring in the target molecule allows for easy visualization under UV light. |
| Expected Purity | >98% (by NMR or GC-MS) | The goal of the purification is to remove starting materials and by-products to achieve high purity for subsequent use. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product Won't Elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase. For very polar compounds, consider a more polar system like dichloromethane/methanol.[11] |
| Product Elutes Too Quickly (with impurities) | Mobile phase is too polar. | Decrease the proportion of the polar solvent. Use a less polar system (e.g., increase the hexane ratio). |
| Poor Separation (Co-elution) | 1. Rf values of compounds are too close. 2. Column was overloaded. 3. Poor column packing (channeling). | 1. Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., hexane/dichloromethane). 2. Use less crude material relative to the amount of silica gel. 3. Repack the column carefully, ensuring an even and compact bed. |
| Streaking/Tailing of Spots on TLC/Column | 1. Sample is too concentrated on TLC. 2. Compound is acidic or basic and interacting strongly with silica. 3. Sample is degrading on silica. | 1. Dilute the sample before spotting. 2. Add a small amount (~0.1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[8] 3. Work quickly and consider using a less acidic stationary phase like neutral alumina. |
References
- 1. biotage.com [biotage.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. innospk.com [innospk.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. hawach.com [hawach.com]
- 8. Chromatography [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing dehalogenation in reactions with 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Welcome to the technical support center for 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene (CAS 471246-90-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address the primary challenge encountered when using this reagent: unwanted dehalogenation side reactions. This document provides in-depth troubleshooting, validated protocols, and a mechanistic understanding to help you optimize your reactions for higher yields and purity.
Understanding the Challenge: Dehalogenation FAQ
Q1: What is dehalogenation, and why is it a significant problem with this specific molecule?
Dehalogenation is a common side reaction in cross-coupling catalysis where a halogen substituent is replaced by a hydrogen atom.[1] For this compound, you may face two distinct dehalogenation pathways:
-
Hydrodehalogenation (Aryl): The primary concern in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is the reduction of the aryl C-Br bond to a C-H bond, forming 4-(2-bromo-1,1-difluoroethyl)benzene. This non-productive pathway consumes your starting material and catalyst, lowering the yield of the desired coupled product.
-
Dehydrohalogenation (Alkyl): The benzylic bromide on the ethyl side chain can undergo elimination, especially in the presence of a base, to form a vinyl fluoride, 1-bromo-4-(2-bromo-1-fluoroethenyl)benzene. While mechanistically different from hydrodehalogenation, it is another potential dehalogenation route leading to byproducts.
The -(CF2)-(CH2Br) substituent is strongly electron-withdrawing. This property makes the aromatic ring electron-deficient, which increases the rate of oxidative addition to the Pd(0) catalyst but also renders the aryl halide more susceptible to hydrodehalogenation.[1]
Q2: What is the primary mechanism for aryl hydrodehalogenation in palladium-catalyzed reactions?
The most accepted mechanism involves the generation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within the reaction mixture:
-
Reaction with Base: Strong alkoxide bases can react with the palladium complex.
-
Solvent as a Hydride Source: Protic solvents like alcohols or even trace amounts of water can serve as hydride donors.[2] Aprotic solvents like THF can also be a source via β-hydride elimination from a solvent-ligated palladium intermediate.[3]
-
Organoboron Reagents: In Suzuki couplings, β-hydride elimination from the boronic ester's alkyl groups can generate Pd-H species.
Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride ligand to yield the undesired Ar-H product. This pathway competes directly with the desired transmetalation and subsequent reductive elimination to form the C-C or C-N bond.
Q3: Which of the two bromine atoms is more likely to react in a standard cross-coupling reaction?
In a typical palladium-catalyzed cross-coupling reaction, the aryl C(sp²)-Br bond is significantly more reactive towards oxidative addition than the alkyl C(sp³)-Br bond. Therefore, the primary goal is the selective functionalization of the aromatic bromide. However, the reaction conditions chosen to achieve this can inadvertently promote the elimination of the alkyl bromide.
Troubleshooting Guide: Diagnosing and Solving Dehalogenation Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Significant formation of the aryl hydrodehalogenated byproduct, 4-(2-bromo-1,1-difluoroethyl)benzene, is observed.
This is the most common issue. It indicates that the Pd-H mediated reductive elimination pathway is outcompeting the desired productive coupling.
Causality & Solution Workflow
// Nodes for different parameters base [label="What is your base?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ligand [label="What is your ligand?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="What is your solvent?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="What is the temperature?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes sol_base [label="Switch to weaker, non-nucleophilic bases:\nK₃PO₄, K₂CO₃, or Cs₂CO₃.\nAvoid strong alkoxides (NaOtBu).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ligand [label="Use bulky, electron-rich\nbiaryl phosphine ligands:\nSPhos, XPhos, RuPhos.\nThese accelerate reductive elimination\nof the desired product.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Use aprotic solvents:\nToluene, Dioxane, or 2-MeTHF.\nEnsure solvents are anhydrous\nif using a water-sensitive system.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Lower the temperature.\nDehalogenation can have a lower\nactivation energy. Start at 60-80 °C.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> base; start -> ligand; start -> solvent; start -> temp;
base -> sol_base [label="If using NaOtBu,\nNaOH, etc."]; ligand -> sol_ligand [label="If using PPh₃ or\nno ligand."]; solvent -> sol_solvent [label="If using alcohols\n(MeOH, EtOH)."]; temp -> sol_temp [label="If running at\n>100 °C."]; } Диаграмма 1: Рабочий процесс устранения неполадок при дегалогенировании арилов.
Detailed Recommendations:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key is to use ligands that promote the desired C-C reductive elimination to be much faster than the C-H reductive elimination. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][4] They create a sterically congested palladium center that favors the coupling pathway.
-
Base Selection: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can actively generate Pd-H species and should be avoided if dehalogenation is observed.[5] Milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are superior choices for suppressing this side reaction.[1]
-
Solvent System: Avoid protic solvents like alcohols, which can be hydride sources. Aprotic solvents such as toluene, dioxane, or THF are preferred.[6] If your specific reaction requires an aqueous system (e.g., Suzuki), carefully titrate the amount of water and consider using a biphasic system like Toluene/Water.[1]
Problem 2: The reaction is sluggish, leading to a mixture of starting material and dehalogenated byproducts.
This suggests that the rate of oxidative addition is slow, or the catalyst is deactivating, allowing the dehalogenation pathway to become more prominent over the extended reaction time.
-
Increase Catalyst Activity: Consider using a more active palladium precatalyst, such as a G3 or G4 Buchwald precatalyst. These readily form the active Pd(0) species in solution.
-
Check Reagent Quality: Ensure your organometallic partner (e.g., boronic acid/ester) is of high purity. Slow transmetalation can allow the Ar-Pd(II)-Br intermediate to linger, increasing the probability of encountering a Pd-H species and undergoing dehalogenation.[1]
-
Temperature Optimization: While high temperatures can sometimes drive sluggish reactions, they can also accelerate dehalogenation. It is often better to use a more active catalyst system at a moderate temperature (e.g., 80 °C) than to force a less active system at a high temperature (e.g., 110 °C).
Problem 3: Formation of vinylic side products is observed.
The appearance of 1-bromo-4-(2-bromo-1-fluoroethenyl)benzene or related structures points to dehydrohalogenation from the ethyl side chain. This is a base-mediated elimination reaction.
-
Re-evaluate Your Base: This side reaction is more common with strong, sterically hindered bases. If you are using a base like LiHMDS or LDA, switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.
-
Control Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling can minimize this pathway.
Optimized Experimental Protocols
The following protocols provide a robust starting point for minimizing dehalogenation.
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Aryl Dehalogenation
This protocol is designed to favor the desired C-C bond formation over hydrodehalogenation.
Reaction Scheme: this compound + Ar-B(OH)₂ --[Pd Catalyst, Ligand, Base]--> Ar-C₆H₄-(CF₂)-(CH₂Br)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 3.0 equivalents), and the palladium precatalyst/ligand system.
-
Catalyst System: Use SPhos Pd G3 Precatalyst (2 mol%).
-
Reagent Addition: Add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene and water (e.g., a 10:1 ratio by volume). The total solvent volume should create a ~0.1 M solution of the limiting reagent.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Look for the disappearance of the starting material and the appearance of the product, while checking for the dehalogenated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Summary of Key Parameters
For quick reference, the table below summarizes the recommended choices for key reaction parameters to minimize dehalogenation.
| Parameter | Recommended Choice | Rationale | Poor Choice |
| Ligand | Bulky, electron-rich biaryl phosphines (SPhos, XPhos) or NHCs. | Accelerates productive reductive elimination, outcompeting the dehalogenation pathway.[1] | PPh₃, P(o-tol)₃ |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker, non-nucleophilic bases that are less prone to generating Pd-H species.[1][5] | NaOtBu, NaOH, K-OtBu |
| Solvent | Toluene, Dioxane, 2-MeTHF, CPME | Aprotic solvents that do not act as hydride donors.[6] | Alcohols (MeOH, EtOH), wet solvents |
| Temperature | 60 - 90 °C | Lower temperatures can disfavor dehalogenation side reactions. | > 100 °C (unless necessary) |
| Water Content | Anhydrous or carefully controlled (e.g., 10:1 organic/aqueous) | Excess water can be a proton and hydride source, facilitating dehalogenation.[2] | Uncontrolled/wet reagents |
References
Minimizing homocoupling in Sonogashira reactions of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Topic: Minimizing Homocoupling in Sonogashira Reactions of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Welcome to the technical support guide for optimizing Sonogashira cross-coupling reactions. This document provides in-depth troubleshooting advice and validated protocols specifically tailored to address the challenge of alkyne homocoupling (Glaser coupling), a common and yield-reducing side reaction. Our focus is on the successful coupling of terminal alkynes with the challenging substrate, this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing a significant byproduct that I suspect is a dimer of my alkyne. What is this side reaction and why is it happening?
A1: You are likely observing the Glaser-Hay homocoupling product. This is the most common side reaction in copper-co-catalyzed Sonogashira couplings.[1][2] It involves the oxidative dimerization of your terminal alkyne to form a 1,3-diyne.
The Underlying Mechanism: The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] While the copper(I) co-catalyst is intended to activate the alkyne for transmetalation to the palladium center, it can also divert the alkyne into an undesired pathway.[3][4] In the presence of an oxidant, typically molecular oxygen, the copper(I) acetylide intermediate is oxidized to copper(II). This species then reacts with another copper(I) acetylide molecule to produce the homocoupled diyne, regenerating the copper(I) catalyst.[3][5]
This parasitic reaction consumes your valuable alkyne, reduces the yield of your desired cross-coupled product, and complicates downstream purification.[2]
Figure 1: Competing Sonogashira and Glaser Coupling Pathways.
Q2: How can I effectively minimize or eliminate alkyne homocoupling in my reaction with this compound?
A2: The most robust strategy is to switch to a copper-free protocol. [3][5][6] Since the copper co-catalyst is the primary driver of Glaser coupling, its removal is the most direct solution.[3][7] If a copper-catalyzed system is necessary due to substrate reactivity, then rigorous exclusion of oxygen is paramount.
Here are the key parameters to optimize:
1. Adopt a Copper-Free Protocol (Recommended)
Copper-free Sonogashira reactions are well-established and are the preferred method for eliminating homocoupling.[8][9] These systems typically rely on a palladium catalyst, a suitable phosphine ligand, and an appropriate base, often an inorganic one.
-
Why it works: By removing the copper co-catalyst, you eliminate the primary mechanistic pathway for oxidative alkyne dimerization.[3]
-
Key Adjustments: These reactions may require slightly higher temperatures or more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle, especially with less reactive aryl bromides.[1][10]
(See Protocol 1 below for a detailed copper-free methodology)
2. Rigorously Exclude Oxygen
If you must use a copper-catalyzed system, oxygen is your primary adversary. The oxidative homocoupling cycle is critically dependent on oxygen.[2][5]
-
Solvent Degassing: Solvents must be thoroughly degassed before use. Standard methods include:
-
Freeze-Pump-Thaw: The most effective method. Involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing. This cycle should be repeated at least three times.
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.
-
-
Inert Atmosphere: The reaction vessel (e.g., a Schlenk flask) must be flame-dried under vacuum and backfilled with a high-purity inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire experiment.
3. Optimize Catalyst, Ligand, and Base
The choice of reagents can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.
| Parameter | Recommendation for Aryl Bromides | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(0) is the active species. Pd(II) precursors are reduced in situ.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | For aryl bromides, oxidative addition is often the rate-limiting step.[1][11] These ligands accelerate this step and stabilize the Pd(0) species, favoring the Sonogashira cycle.[12][13] |
| Base | Copper-Free: K₃PO₄, Cs₂CO₃[14] Copper-Catalyzed: Et₃N, i-Pr₂NH | The base neutralizes the HBr byproduct and facilitates acetylide formation.[15] Amine bases can also help maintain copper in its reduced Cu(I) state, slightly suppressing oxidation.[5] |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent choice affects solubility and reaction rate. For copper-free systems with inorganic bases, polar aprotic solvents like dioxane or DMF are often effective.[16][17] |
4. Consider Reaction Conditions
-
Temperature: Aryl bromides are less reactive than iodides and typically require heating (60-100 °C) to drive the reaction.[3][11] However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and other side reactions. A careful temperature screen is advised.
-
Slow Addition of Alkyne: In some stubborn cases, adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[18]
Q3: My reaction with this compound is sluggish or fails to proceed, even after addressing homocoupling. What's wrong?
A3: This points to an issue with the activation of your aryl bromide. The oxidative addition of an aryl bromide to the Pd(0) center is often the rate-determining step of the entire catalytic cycle.[1]
-
Increase Temperature: If you are running the reaction at or near room temperature, a gradual increase in temperature (e.g., to 80-110 °C) is the first step.[11]
-
Switch to a More Effective Ligand: Standard ligands like PPh₃ may not be sufficient. For challenging aryl bromides, bulky and electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are often required to promote efficient oxidative addition.[13]
-
Check Reagent Quality: Ensure your solvent and amine base (if used) are anhydrous and pure. Water and other impurities can interfere with the catalytic cycle. Catalyst quality is also crucial; use fresh, properly stored palladium sources and ligands.
Note on the Substrate: The this compound substrate has two bromine atoms. Under typical Sonogashira conditions, the C(sp²)-Br bond on the aromatic ring is the reactive site for oxidative addition. The C(sp³)-Br bond on the ethyl side chain is generally unreactive in this type of coupling. The electron-withdrawing nature of the -CH(Br)CF₂ group should, in principle, make the aryl bromide more susceptible to oxidative addition compared to an electron-neutral or electron-rich aryl bromide.[12]
Validated Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound (Recommended)
This protocol is designed to completely eliminate Glaser homocoupling.[5]
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).
-
Add finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the terminal alkyne (1.2 equiv).
-
Add degassed 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M).
Execution:
-
Seal the Schlenk flask and place it in a pre-heated oil bath at 100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira with Minimized Homocoupling
Use this protocol only if the copper-free method fails. Success depends entirely on the rigorous exclusion of oxygen.
Reaction Setup:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%) and copper(I) iodide (CuI, 0.05 equiv, 5 mol%).
-
Evacuate the flask and backfill with argon. Repeat this three times.
-
Under a positive flow of argon, add the this compound (1.0 equiv).
-
Add rigorously degassed toluene and degassed triethylamine (e.g., in a 4:1 v/v ratio).
-
Add the terminal alkyne (1.1 equiv).
Execution:
-
Place the sealed flask in a pre-heated oil bath at 80 °C.
-
Stir vigorously and monitor by TLC or LC-MS.
-
Workup and purification are similar to the copper-free protocol.
Troubleshooting Workflow
Figure 2: A step-by-step workflow for troubleshooting common Sonogashira issues.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. reddit.com [reddit.com]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. books.lucp.net [books.lucp.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Welcome to the technical support center for 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the thermal stability and potential side reactions of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate challenges in your experimental work.
Introduction
This compound is a unique molecule possessing several reactive sites that can be susceptible to thermal stress. The presence of a benzylic bromide, a vicinal dibromide, and geminal fluorine atoms creates a complex system where multiple reaction pathways can compete. Understanding these potential side reactions is crucial for ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for this compound?
Under thermal stress, this compound is prone to several decomposition pathways, primarily driven by elimination reactions and radical processes. The most likely transformations are dehydrohalogenation and homolytic cleavage of the carbon-bromine bonds.
The key reactive centers in the molecule are the benzylic C-Br bond and the vicinal bromo- and fluoro- substituents on the ethyl chain. The benzylic position is activated towards both radical formation and elimination.
Below is a diagram illustrating the probable primary decomposition pathways:
Caption: Primary thermal decomposition pathways of this compound.
Q2: Which is the more likely elimination reaction: dehydrobromination or dehydrofluorination?
Dehydrobromination to form 1-bromo-4-(2-bromo-1,1-difluorovinyl)benzene is generally the more favored elimination pathway compared to dehydrofluorination. This is due to a combination of factors:
-
Bond Strength: The C-Br bond is significantly weaker than the C-F bond, making the bromide a better leaving group.
-
Acidity of Protons: The protons on the carbon adjacent to the gem-difluoro group are more acidic due to the electron-withdrawing nature of the fluorine atoms, which can facilitate their abstraction by a base in an E2 mechanism.
However, under forcing thermal conditions, dehydrofluorination can still occur, leading to the formation of 1-bromo-4-(1-bromo-2,2-difluorovinyl)benzene. The exact ratio of these products will depend on the reaction temperature, time, and the presence of any basic impurities.
Q3: What role do radical reactions play in the decomposition?
The benzylic bromide is susceptible to homolytic cleavage under thermal stress, especially in the presence of radical initiators or upon exposure to UV light.[1][2] This generates a stabilized benzylic radical. This radical can then participate in a variety of non-selective side reactions, including:
-
Dimerization: Two radicals can combine to form a dimer.
-
Disproportionation: One radical can abstract a hydrogen from another, leading to a saturated and an unsaturated product.
-
Reaction with Solvent: The radical can abstract a hydrogen atom from a solvent molecule.
-
Initiation of Polymerization: The radical can initiate the polymerization of any unsaturated byproducts formed through elimination reactions.[3][4]
Q4: Is polymerization a significant concern?
Yes, the formation of fluorinated styrene derivatives through elimination reactions introduces the risk of oligomerization and polymerization, especially at elevated temperatures.[3][5] These unsaturated monomers can undergo thermal or radical-initiated polymerization, leading to the formation of intractable tars and a reduction in the yield of the desired product. The presence of radical species from benzylic C-Br bond cleavage can exacerbate this issue.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS/LC-MS Analysis
Symptoms: You observe multiple unexpected peaks in your chromatogram after subjecting your compound to thermal stress.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dehydrohalogenation | Elimination of HBr and/or HF is a common side reaction. | - Lower the reaction temperature: Use the minimum temperature necessary for your desired transformation. - Reduce reaction time: Prolonged heating increases the likelihood of side reactions. - Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Radical Byproducts | Homolytic cleavage of the benzylic C-Br bond leads to radical formation and subsequent side reactions. | - Add a radical inhibitor: Small amounts of a radical scavenger like BHT (butylated hydroxytoluene) can suppress radical chain reactions. - Avoid light: Protect your reaction from light, as UV radiation can promote radical formation. |
| Isomerization | High temperatures can potentially lead to isomerization of the double bond in the elimination products. | - Optimize reaction conditions: Screen different temperatures and reaction times to find a balance that favors the desired product and minimizes isomerization. |
Issue 2: Formation of Insoluble, Tarry Material
Symptoms: Your reaction mixture becomes viscous, and you observe the formation of a dark, insoluble material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Polymerization | The in-situ formation of fluorinated styrenes can lead to their polymerization at elevated temperatures.[3][5] | - Lower the reaction temperature: This is the most effective way to reduce the rate of polymerization. - Add a polymerization inhibitor: Introduce a suitable inhibitor for free-radical polymerization. - Dilution: Running the reaction at a lower concentration can sometimes reduce the rate of intermolecular polymerization. |
| Extensive Decomposition | At very high temperatures, the molecule can undergo extensive fragmentation and charring. | - Perform a thermal stability study: Use techniques like TGA (Thermogravimetric Analysis) or DSC (Differential Scanning Calorimetry) to determine the onset of decomposition for your specific reaction conditions. |
Experimental Protocols for Analysis
Protocol 1: Identification of Volatile Byproducts by GC-MS
This protocol is designed to identify the volatile and semi-volatile byproducts of the thermal decomposition of this compound.
Methodology:
-
Sample Preparation:
-
Place a small, accurately weighed sample (1-5 mg) of the compound in a pyrolysis tube or a sealed vial.
-
For solution-phase studies, dissolve the compound in a high-boiling, inert solvent (e.g., dodecane).
-
-
Thermal Stress Application:
-
Heat the sample to the desired temperature for a defined period. It is advisable to test a range of temperatures (e.g., 100°C, 150°C, 200°C) to observe the temperature-dependence of byproduct formation.
-
-
GC-MS Analysis:
-
Injector: 250°C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan range of m/z 40-500.
-
Identification: Compare the obtained mass spectra with a library (e.g., NIST) and analyze the fragmentation patterns to identify the decomposition products.[3][6]
-
Caption: Workflow for GC-MS analysis of thermal decomposition products.
References
Technical Support Center: Synthesis of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene Derivatives
Welcome to the technical support center for the synthesis of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and optimize reaction yields. We will delve into the underlying chemical principles, provide field-proven protocols, and offer a systematic approach to problem-solving.
The core challenge in synthesizing the target compound lies in the selective bromination of the benzylic position on the 1,1-difluoroethyl side chain without inducing unwanted electrophilic substitution on the electron-rich aromatic ring. This guide focuses on mastering this critical step.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most likely causes?
Low yields in this synthesis almost always trace back to a lack of selectivity in the bromination step. The primary issue is the competition between the desired free-radical pathway at the benzylic position and an undesired ionic pathway on the aromatic ring.[1]
Primary Causes:
-
Competing Ring Bromination: Electrophilic aromatic substitution is a major side reaction, leading to di- and tri-brominated aromatic byproducts.[1][2] This occurs when the reaction conditions inadvertently favor an ionic mechanism.
-
Suboptimal Radical Initiation: Insufficient generation of bromine radicals (Br•) means the free-radical chain reaction cannot propagate effectively.[1][3]
-
Impure Brominating Agent: The quality of N-Bromosuccinimide (NBS) is paramount. Old or decomposed NBS often contains free molecular bromine (Br₂), which strongly promotes ionic ring bromination.[1]
-
Product Instability: The target molecule, a benzylic bromide, can be susceptible to decomposition, especially under prolonged heating or exposure to nucleophiles during workup.[1]
Q2: I'm observing significant byproducts from bromination on the benzene ring. How can I improve selectivity for the side chain?
Improving selectivity is the key to a high yield. You must create conditions that overwhelmingly favor the free-radical mechanism.[1]
Key Strategies for Selectivity:
-
Use a Radical Initiator: The presence of a dedicated radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) is essential to kickstart the radical chain reaction.[1]
-
Maintain Vigorous Reflux: Higher temperatures favor the desired radical pathway for benzylic bromination.[1] Lower temperatures can allow the competing ionic pathway to dominate.
-
Choose a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal. They help solubilize the organic starting material but do not promote the formation of ionic intermediates, thus suppressing electrophilic aromatic substitution.
-
Control Bromine Concentration: Use NBS as the bromine source. NBS maintains a very low, steady-state concentration of Br₂ throughout the reaction, which is crucial for favoring the radical pathway.[4] Adding NBS portion-wise can further enhance this control.[1]
-
Utilize Light (Photochemistry): Irradiating the reaction mixture with a suitable light source (e.g., a sunlamp or specific LEDs) can initiate the homolytic cleavage of bromine, driving the radical process.[3][4][5]
Q3: Could the quality of my N-Bromosuccinimide (NBS) be the problem?
Absolutely. The purity of NBS is a frequent and often overlooked cause of low yields.[1]
-
Purity Check: High-purity NBS is a white crystalline solid. If your reagent has a yellow or orange tint, it has likely started to decompose, liberating free Br₂. This free bromine is a primary culprit for undesired ring bromination.[1]
-
Recrystallization: For best results, always use freshly recrystallized NBS. A standard procedure involves recrystallizing from hot water, ensuring the crystals are thoroughly dried before use.
-
Proper Storage: Store NBS in a cool, dark, and dry environment, tightly sealed to protect it from light and moisture, which accelerate decomposition.
Q4: What is the mechanism I am trying to promote for a successful reaction?
You are aiming for a classic Free-Radical Chain Halogenation , specifically a Wohl-Ziegler bromination. This process occurs in three distinct phases: Initiation, Propagation, and Termination.[3][5] The propagation phase is where your desired product is formed.
Caption: Fig 1. Free-Radical Bromination Mechanism
The crucial step is the abstraction of a benzylic hydrogen by a bromine radical. The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position significantly more reactive towards radical abstraction than any other C-H bond in the molecule.
Optimized Experimental Protocol
This protocol details the selective benzylic bromination of the precursor, 1-Bromo-4-(1,1-difluoroethyl)benzene.
Materials:
-
1-Bromo-4-(1,1-difluoroethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS), freshly recrystallized (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Bromo-4-(1,1-difluoroethyl)benzene (1.0 eq) and anhydrous CCl₄.
-
Reagent Addition: Add the freshly recrystallized NBS (1.05 eq) and AIBN (0.02 eq) to the flask.
-
Initiation: Begin vigorous stirring and heat the mixture to a steady reflux (approx. 77°C for CCl₄). A sunlamp or broad-spectrum LED lamp can be positioned to irradiate the flask to facilitate initiation.[4]
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 1-4 hours. A key visual cue is the succinimide byproduct, which is less dense than CCl₄ and will float to the surface.
-
Workup:
-
Cool the reaction flask to room temperature, then place it in an ice bath.
-
Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to quench any remaining HBr) and then with brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Data Summary: Key Parameter Optimization
| Parameter | Recommended | Rationale & Impact on Yield |
| Brominating Agent | Freshly recrystallized NBS | High Impact: Prevents side reactions. Impure (yellow) NBS contains Br₂ which promotes ionic ring bromination, drastically lowering yield.[1] |
| Initiator | AIBN or Benzoyl Peroxide | High Impact: Essential for initiating the radical chain. Without it, the reaction will be extremely slow or may not proceed via the desired pathway.[1] |
| Solvent | CCl₄, Cyclohexane | Medium Impact: Non-polar solvents suppress the formation of ionic intermediates required for the competing ring substitution reaction. |
| Temperature | Vigorous Reflux | High Impact: High temperature is required to provide the activation energy for the radical pathway and disfavor the ionic alternative.[1] |
| Stoichiometry | ~1.05 eq of NBS | Medium Impact: A slight excess ensures complete conversion of the starting material. A large excess can lead to over-bromination impurities.[6] |
Logical Troubleshooting Workflow
If you are experiencing low yields, follow this diagnostic workflow to identify and solve the issue.
Caption: Fig 2. Troubleshooting Flowchart for Low Yields
References
Managing reaction byproducts in cross-coupling of polyhalogenated aromatics
Welcome to the technical support center for managing cross-coupling reactions of polyhalogenated aromatics. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges with selectivity and byproduct formation in these complex transformations. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, field-proven solutions.
Section 1: General Troubleshooting & FAQs
This section addresses overarching challenges that are common across different types of cross-coupling reactions involving polyhalogenated substrates.
Q1: I'm getting a mixture of mono-substituted isomers and bis-coupled products. How can I control the site-selectivity of my reaction?
A1: Achieving site-selectivity in polyhalogenated systems, especially with identical halogens, is a significant challenge due to the similar reactivity of the C-X bonds.[1][2] The key is to manipulate the factors that influence the rate-determining oxidative addition step of the catalytic cycle.[3][4]
Several factors can be tuned to control selectivity:
-
Electronic Effects: The inherent electronic properties of the aromatic ring often dictate the initial site of reaction. Oxidative addition is generally favored at the most electrophilic carbon position.[3][4] For example, in polyhalogenated pyridines, reaction is often favored at the C2 and C4 positions due to the inductive electron withdrawal by the nitrogen atom.[3]
-
Steric Hindrance: You can exploit steric differences around the halogen atoms. Bulky ligands on the catalyst or bulky substituents on the aromatic ring can direct the catalyst to the most sterically accessible C-X bond.[3][5]
-
Ligand Control: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is arguably the most powerful tool for controlling selectivity.[6][7] Bulky, electron-rich ligands can dramatically alter the catalyst's behavior and promote reaction at a specific site that might not be favored based on electronics alone.[3][8]
-
Solvent and Additives: In some cases, the solvent or the addition of specific salts (e.g., KI) can influence the reaction's outcome by altering catalyst aggregation, solubility, or the nature of the active catalytic species.[3]
Below is a decision tree to guide your optimization process for improving selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PolyU Electronic Theses: Exploration of alkyl-based phosphine ligands for palladium-catalyzed chemoselective cross-coupling of polyhalogenated aryl triflates for construction of C(sp2)‒C(sp2) bond [theses.lib.polyu.edu.hk]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Navigating Base-Mediated Reactions of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Welcome to the technical support center for the versatile building block, 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this compound in their synthetic endeavors. My aim is to provide you with in-depth, field-tested insights into the nuances of its reactivity, particularly concerning base-mediated elimination reactions. Here, we will explore how the choice of base dictates the selective formation of various vinylidene and vinyl fluoride products, a critical consideration for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary products I can expect from the reaction of this compound with a base?
When this compound is subjected to basic conditions, the primary reaction pathway is dehydrobromination, an elimination reaction. Depending on the base and reaction conditions, you can anticipate the formation of three main products:
-
Product A: 1-Bromo-4-(1-bromo-2,2-difluorovinyl)benzene
-
Product B: (E)-1-Bromo-4-(2-bromo-1-fluorovinyl)benzene
-
Product C: (Z)-1-Bromo-4-(2-bromo-1-fluorovinyl)benzene
The selectivity of the reaction towards one of these products is highly dependent on the choice of base and the reaction parameters.
Q2: How does the choice of base influence the selectivity of the elimination reaction?
The nature of the base is the most critical factor in determining the product distribution. The key differentiators are the base's strength and its steric bulk.
-
Strong, Non-hindered Bases (e.g., Sodium Ethoxide): These bases tend to favor the formation of the thermodynamically more stable product. In this case, they can lead to a mixture of products, often favoring the elimination of a proton from the benzylic position to form the vinylidene bromide (Product A).
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-Butoxide): The bulkiness of these bases can significantly alter the regioselectivity of the elimination. Due to steric hindrance, they may preferentially abstract the less sterically accessible proton, potentially leading to different product ratios compared to less hindered bases.
-
Weak, Non-nucleophilic Bases (e.g., Triethylamine): Weaker bases are generally less effective in promoting this elimination reaction under standard conditions. Higher temperatures are often required, and the reaction may proceed more slowly, potentially leading to a different selectivity profile.
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of vinylidene and vinyl fluoride isomers. How can I improve the selectivity?
This is a common challenge due to the multiple possible elimination pathways. Here’s a systematic approach to troubleshooting:
Root Cause Analysis:
The formation of a product mixture indicates that the energy barriers for the different elimination pathways are comparable under your current reaction conditions. The key is to modify these conditions to favor one pathway significantly over the others.
Solutions:
-
Base Selection: This is your primary tool for controlling selectivity.
-
To favor 1-Bromo-4-(1-bromo-2,2-difluorovinyl)benzene (Product A) , a strong, non-hindered base like sodium ethoxide in ethanol is a good starting point. The reaction generally proceeds via an E2 mechanism.
-
For selective synthesis of the (Z)-vinyl fluoride isomer (Product C) , specific reagents and conditions might be necessary, as seen in related syntheses of Z-haloalkenes.
-
-
Temperature Control: Elimination reactions are often sensitive to temperature.
-
Lowering the temperature can sometimes increase the selectivity of a reaction by favoring the pathway with the lower activation energy.
-
Conversely, increasing the temperature might be necessary to drive the reaction to completion, but it can also lead to the formation of undesired byproducts.
-
-
Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the transition state of the elimination reaction.
-
Polar aprotic solvents like THF or DMF can favor E2 reactions.
-
Polar protic solvents like ethanol are often used with their conjugate bases (e.g., sodium ethoxide in ethanol).
-
Illustrative Workflow for Optimizing Selectivity:
Caption: Troubleshooting workflow for improving reaction selectivity.
Issue 2: The reaction is sluggish and does not go to completion.
Root Cause Analysis:
An incomplete reaction can be due to several factors, including insufficient base strength, low temperature, or the deactivation of the base.
Solutions:
-
Increase Base Stoichiometry: Ensure you are using at least one equivalent of a strong base. An excess (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.
-
Elevate the Reaction Temperature: Elimination reactions often require heating. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC.
-
Choice of a Stronger Base: If a weak base like triethylamine is being used, switching to a stronger base such as sodium ethoxide or potassium tert-butoxide will likely accelerate the reaction.
-
Ensure Anhydrous Conditions: Alkoxide bases are sensitive to moisture. Ensure your solvent and glassware are dry to prevent quenching of the base.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-(1-bromo-2,2-difluorovinyl)benzene (Product A)
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium ethoxide (solid or a freshly prepared solution in ethanol)
-
Anhydrous ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Expected Product Distribution with Different Bases (Illustrative)
| Base | Predominant Product(s) | Rationale |
| Sodium Ethoxide (NaOEt) | 1-Bromo-4-(1-bromo-2,2-difluorovinyl)benzene | Strong, non-hindered base favors the thermodynamically stable product. |
| Potassium tert-Butoxide (t-BuOK) | May show increased formation of other isomers | Bulky base may favor abstraction of the less sterically hindered proton. |
| Triethylamine (Et₃N) | Slow or no reaction at room temperature | Weak base, requires higher temperatures to be effective. |
Reaction Pathway Visualization:
Caption: Possible elimination pathways from the starting material.
Validation & Comparative
Comparing reactivity of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene with other brominated reagents
A Comparative Guide to the Reactivity of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
Introduction: A Dually Functionalized Building Block for Complex Synthesis
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. This compound emerges as a uniquely versatile scaffold, presenting two distinct carbon-bromine bonds with orthogonal reactivity. This guide offers an in-depth comparison of this reagent's reactivity against other common brominated compounds, providing researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to leverage its synthetic potential.
The molecule's structure is characterized by:
-
An aryl C(sp²)-Br bond , amenable to a host of transition-metal-catalyzed cross-coupling reactions.
-
An aliphatic C(sp³)-Br bond within a 2-bromo-1,1-difluoroethyl moiety, which is subject to nucleophilic substitution and elimination reactions.
The presence of the geminal difluoro group profoundly influences the reactivity at the adjacent aliphatic C-Br bond, a key focus of this analysis. This guide will dissect the reactivity at each site, provide comparative data, and offer detailed experimental protocols to enable selective functionalization.
Part 1: Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions
The aryl bromide functionality is a workhorse in palladium-catalyzed cross-coupling, enabling the formation of C-C and C-heteroatom bonds. The primary determinant of its reactivity is the ease of oxidative addition to a low-valent palladium catalyst.
Mechanistic Insight: The Role of the Fluoroalkyl Substituent
The Suzuki-Miyaura reaction serves as a representative example. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This step is often rate-determining, and its efficiency is sensitive to the electronic properties of the aryl ring.[1] The 2-bromo-1,1-difluoroethyl group acts as a moderate electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull is expected to render the C(sp²)-Br bond more susceptible to oxidative addition compared to unsubstituted or electron-rich aryl bromides.
Comparative Performance Data
The enhanced reactivity of electron-poor aryl bromides allows for efficient coupling under standard or even milder conditions. The table below presents expected comparative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, based on established reactivity principles.[2][3][4]
| Aryl Bromide Substrate | Substituent Electronic Nature | Typical Catalyst Loading (mol%) | Expected Yield (%) | Reference Substrates |
| This compound | Electron-Withdrawing | 1-2 | >90 | 1-Bromo-4-nitrobenzene[4] |
| Bromobenzene | Neutral | 2-3 | 80-90 | Standard |
| 4-Bromoanisole | Electron-Donating | 3-5 | 75-85 | Electron-rich systems |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Reactivity of the Aliphatic C-Br Bond
The 2-bromo-1,1-difluoroethyl group exhibits reactivity characteristic of alkyl halides, primarily nucleophilic substitution (SN) and base-induced elimination (E). However, the geminal difluoro substitution dramatically alters its reactivity profile compared to non-fluorinated analogues.
Nucleophilic Substitution: An SN2-Favored Pathway
The primary C(sp³)-Br bond is sterically accessible, favoring the bimolecular SN2 mechanism.[6][7] The alternative SN1 pathway is highly disfavored due to the powerful destabilizing inductive effect of the adjacent CF₂ group on any potential carbocation intermediate.
Causality of Fluorine's Influence:
-
Enhanced Electrophilicity: The two highly electronegative fluorine atoms create a strong dipole, withdrawing electron density and rendering the carbon atom of the C-Br bond significantly more electrophilic and susceptible to nucleophilic attack.[8]
-
Bond Strength: While the C-F bond itself is exceptionally strong, the C-Br bond's reactivity as a leaving group remains high.[6][9]
This enhanced electrophilicity often leads to faster SN2 reaction rates compared to simple alkyl bromides like 1-bromoethane.
Elimination Reaction: An E2-Driven Process
Similar to the substitution pathway, elimination is expected to proceed via a concerted, bimolecular (E2) mechanism.[10][11][12] The unimolecular E1 pathway is again disfavored due to the instability of the carbocation intermediate.
Causality of Fluorine's Influence:
-
Increased Acidity: The strong electron-withdrawing effect of the CF₂ group increases the acidity of the β-hydrogens (on the -CH₂Br group). This makes them more susceptible to abstraction by a base, facilitating the E2 elimination.
-
Zaitsev's Rule: As there is only one possible elimination product, regioselectivity is not a concern.
The increased acidity of the β-protons suggests that elimination can be achieved under relatively mild basic conditions. The choice of a strong, non-nucleophilic base (e.g., DBU, t-BuOK) is crucial to favor the E2 pathway over the competing SN2 reaction.[13]
Comparative Reactivity & Experimental Protocols
| Reaction Type | Substrate | Relative Rate | Key Influencing Factor |
| SN2 | This compound | Fast | High electrophilicity from CF₂ group |
| SN2 | 1-Bromoethane | Moderate | Standard primary alkyl halide |
| SN2 | Neopentyl Bromide | Very Slow | High steric hindrance[6] |
| E2 | This compound | Fast | High β-proton acidity from CF₂ group |
| E2 | 1-Bromoethane | Slow | Lower β-proton acidity |
Protocol: SN2 Reaction with Sodium Azide
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5 equiv).
-
Stir the mixture at 50 °C until the starting material is consumed (monitor by TLC).
-
Cool, pour into water, and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the azide product.
Protocol: E2 Elimination with DBU
-
Dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) dropwise at room temperature.
-
Stir for 2-6 hours until the reaction is complete (monitor by GC-MS).
-
Dilute with diethyl ether and wash with 1M HCl, followed by saturated NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate. Purify by distillation or chromatography to yield the vinyl bromide product.
Part 3: Achieving Chemoselectivity
The distinct nature of the two C-Br bonds allows for remarkable chemoselectivity. Reaction conditions can be chosen to target one site while leaving the other intact, enabling stepwise elaboration of the molecule.
-
To Functionalize the Aryl C(sp²)-Br bond: Employ palladium-catalyzed cross-coupling conditions. These reactions are highly specific for C(sp²)-X bonds and will not affect the aliphatic C(sp³)-Br bond.
-
To Functionalize the Aliphatic C(sp³)-Br bond: Use classic nucleophilic substitution or base-mediated elimination conditions. These reactions typically require temperatures far below those needed to activate the more inert aryl bromide bond in the absence of a metal catalyst.
Conclusion
This compound is a powerful and versatile building block whose reactivity is governed by the distinct electronic and steric environments of its two C-Br bonds. The aryl bromide moiety displays enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the fluoroalkyl substituent. Concurrently, the aliphatic bromide is activated towards SN2 and E2 reactions by the gem-difluoro group, which increases the electrophilicity of the carbon center and the acidity of the β-protons. This predictable and orthogonal reactivity profile allows for controlled, stepwise synthetic operations, making it an invaluable tool for constructing complex fluorinated molecules in pharmaceutical and materials science research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. askthenerd.com [askthenerd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of gem-Difluoroethyl Aromatic Compounds
The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern medicinal chemistry. Among these, the gem-difluoroethyl group (-CF₂CH₃) has emerged as a critical pharmacophore. Its unique stereoelectronic properties, which allow it to serve as a bioisostere for hydroxyl, thiol, or even acetyl groups, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the efficient and selective installation of this moiety onto aromatic scaffolds remains a significant synthetic challenge.
This guide provides a comparative analysis of leading alternative reagents for the synthesis of gem-difluoroethyl aromatic compounds. We will move beyond a simple catalog of methods to explore the underlying mechanisms, practical advantages, and limitations of each approach. The insights provided are grounded in peer-reviewed experimental data to empower researchers in selecting the optimal strategy for their specific synthetic targets.
The Chemical Challenge: Taming the -CF₂CH₃ Group
The primary difficulty in aromatic difluoroethylation lies in the controlled formation of the Ar-CF₂CH₃ bond. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the precursor reagents. Strategies have evolved along three primary mechanistic pathways: nucleophilic, electrophilic, and radical reactions. The choice of reagent dictates the mechanism and, consequently, the reaction's scope and limitations.
A Comparative Analysis of Key Reagent Classes
We will compare three prominent classes of reagents that exemplify the diverse strategies available to chemists:
-
Nucleophilic Reagents: Featuring pre-formed "-CF₂CH₃" anions or their synthetic equivalents.
-
Electrophilic Reagents: Featuring a "+CF₂CH₃" cation or its equivalent, which is attacked by an electron-rich aromatic ring.
-
Radical Reagents: Involving the generation of a ·CF₂CH₃ radical for addition to arenes.
The following diagram illustrates the conceptual workflow for selecting a difluoroethylation reagent based on the desired mechanistic pathway.
Caption: Decision workflow for selecting a gem-difluoroethylation strategy.
Nucleophilic Approach: Fluoroform-Derived Reagents
The use of (difluoroethyl)trimethylsilane (TMSCF₂H), derived from the industrial byproduct fluoroform (CHF₃), represents a highly efficient nucleophilic strategy. This approach typically involves a copper-catalyzed cross-coupling reaction with an aryl halide.
Mechanism Insight: The reaction proceeds via a formal Cu(I) catalytic cycle. An active Cu-CF₂CH₃ species is generated in situ from the reaction of a copper salt with a fluoride-activated silicon reagent. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the desired product and regenerate the Cu(I) catalyst.
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the aromatic ring, including esters, ketones, and nitriles.
-
High Efficiency: Often provides high yields for electron-deficient, electron-rich, and heterocyclic systems.
-
Reagent Accessibility: TMSCF₂H can be prepared from the inexpensive feedstock fluoroform.
Limitations:
-
Pre-functionalization Required: Requires an aryl halide (typically iodide or bromide) as the starting material.
-
Metal Catalyst: The use of a copper catalyst can sometimes lead to challenges with product purification in pharmaceutical applications.
Electrophilic Approach: α,α-Difluoroethyl Sulfonium Salts
Reagents such as S-(2,2-difluoroethyl)diphenylsulfonium salts act as electrophilic "-CF₂CH₃" synthons. These are particularly effective for the direct C-H functionalization of electron-rich arenes and heterocycles.
Mechanism Insight: The reaction is believed to proceed through a direct electrophilic aromatic substitution-like mechanism. The highly electron-rich aromatic ring attacks the electrophilic α-carbon of the sulfonium salt, displacing diphenyl sulfide as a leaving group.
Advantages:
-
Direct C-H Functionalization: Avoids the need for pre-functionalizing the aromatic ring with a halide.
-
Metal-Free Conditions: The reaction typically proceeds without the need for a transition metal catalyst.
-
High Regioselectivity: The substitution pattern is governed by the inherent directing effects of the substituents on the aromatic ring.
Limitations:
-
Limited to Electron-Rich Systems: The reaction is generally only effective for arenes with strong electron-donating groups (e.g., phenols, anilines, and heterocycles like pyrroles and indoles).
-
Potential for Side Reactions: Over-alkylation or reaction at other nucleophilic sites can be a concern.
Radical Approach: Difluoroethyl Sulfones
Reagents like pyridyl-2-sulfonyl-2,2-difluoroethylamine (commonly known as PyFluorEthyl) have emerged as powerful tools for radical difluoroethylation. These reagents generate the ·CF₂CH₃ radical under photoredox catalysis conditions.
Mechanism Insight: A photoredox catalyst (e.g., an iridium or ruthenium complex) is excited by visible light. The excited-state catalyst then engages in a single-electron transfer (SET) with the sulfone reagent, leading to its fragmentation and the release of the ·CF₂CH₃ radical. This radical then adds to the aromatic substrate (often an aryl boronic acid) to form the product.
Advantages:
-
Mild Reaction Conditions: Reactions are often conducted at room temperature under visible light irradiation.
-
Excellent Functional Group Tolerance: The radical nature of the reaction makes it compatible with a vast array of sensitive functional groups.
-
Versatile Coupling Partners: Can be used with aryl boronic acids, providing a complementary approach to the nucleophilic coupling with aryl halides.
Limitations:
-
Specialized Equipment: Requires a photoredox setup (e.g., LED lamps).
-
Catalyst Cost: Photoredox catalysts can be expensive, although loadings are typically low.
Performance Comparison: A Data-Driven Overview
The following table summarizes the performance of representative reagents from each class across a common substrate, 4-iodobenzonitrile, or a suitable analogue for the given mechanism.
| Reagent Class | Representative Reagent | Substrate | Typical Conditions | Yield (%) | Reference |
| Nucleophilic | TMSCF₂H / CuI | 4-Iodobenzonitrile | CuI (10 mol%), CsF, DMF, 80 °C | 85% | |
| Electrophilic | S-(CF₂CH₃)Ph₂S⁺ OTf⁻ | 1,3,5-Trimethoxybenzene | Dichloroethane, 60 °C | 92% | |
| Radical | PyFluorEthyl | 4-Cyanophenylboronic Acid | Ir(ppy)₃, K₂HPO₄, MeCN/H₂O, Blue LED | 78% |
Note: Yields are highly substrate-dependent and the conditions shown are illustrative. Direct comparison on a single substrate is not always possible due to mechanistic constraints (e.g., electrophilic reagents require electron-rich arenes).
The following diagram illustrates the general workflow for a radical difluoroethylation using a photoredox catalyst.
Caption: Experimental workflow for photoredox radical difluoroethylation.
Detailed Experimental Protocols
To provide a practical, reproducible framework, we present a representative protocol for the nucleophilic cross-coupling approach.
Protocol: Copper-Catalyzed Difluoroethylation of 4-Iodobenzonitrile
Materials:
-
4-Iodobenzonitrile (1.0 mmol, 229 mg)
-
(Difluoroethyl)trimethylsilane (TMSCF₂H) (2.0 mmol, 272 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
Cesium Fluoride (CsF) (3.0 mmol, 456 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add 4-iodobenzonitrile, copper(I) iodide, and cesium fluoride under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the anhydrous DMF (5 mL) via syringe, followed by the (difluoroethyl)trimethylsilane (TMSCF₂H).
-
Reaction: Seal the vial tightly and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-(difluoroethyl)benzonitrile.
Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS), to ensure it matches the expected structure and is free of significant impurities.
Conclusion and Future Perspectives
The synthesis of gem-difluoroethyl aromatic compounds has been significantly advanced by the development of diverse and powerful reagents.
-
Nucleophilic methods using fluoroform-derived reagents offer a robust and high-yielding pathway for coupling with aryl halides.
-
Electrophilic reagents provide a direct, metal-free route to functionalizing electron-rich arenes.
-
Radical methods , particularly those employing photoredox catalysis, have opened the door to exceptionally mild and highly functional-group-tolerant transformations.
The choice of reagent is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's electronic properties, the presence of other functional groups, and the availability of starting materials. As the field continues to evolve, we can anticipate the development of even more selective, efficient, and sustainable methods for installing the valuable -CF₂CH₃ motif, further empowering the discovery of next-generation pharmaceuticals and advanced materials.
A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, a compound of interest in pharmaceutical development and organic synthesis. As a molecule featuring both bromine and fluorine moieties, its analytical behavior presents unique challenges and necessitates robust, validated methods to ensure data integrity for quality control, stability testing, and impurity profiling.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind selecting appropriate analytical techniques and provide a comprehensive framework for their validation, grounded in the principles of the International Council on Harmonisation (ICH) guidelines.[1][2][3][4]
The Critical Role of Method Validation
In the pharmaceutical industry, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][6] A validated method provides assurance of reliability, consistency, and accuracy of the analytical data, which is paramount for regulatory submissions and ensuring patient safety.[7][8]
The validation process for this compound must consider its chemical properties, including its aromatic nature, the presence of two different bromo-substituents, and a difluoroethyl group. These features will influence the choice of analytical technique and the design of the validation studies.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical first step. For a semi-volatile, halogenated aromatic compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for quantification and impurity profiling.
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. |
| Selectivity | High | Very High |
| Sensitivity | High | Very High |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL range |
| Instrumentation Cost | Moderate | High |
| Notes | Ideal for routine quality control and assay. | Superior for impurity identification and trace analysis. |
While HPLC-UV is a robust and cost-effective method for routine analysis, GC-MS offers unparalleled selectivity and sensitivity, making it the preferred method for identifying and quantifying trace impurities.[9]
Experimental Protocols and Validation Workflow
The following sections provide detailed protocols for the validation of an HPLC-UV method for the assay of this compound. The validation parameters are in accordance with ICH Q2(R2) guidelines.[1][2][3][4]
HPLC-UV Method for Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
Validation Protocol
A comprehensive validation protocol must be established before initiating any experiments. This protocol should predefine the validation parameters and their acceptance criteria.[2][8]
Caption: A flowchart illustrating the key stages of an analytical method validation process.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][7] For this compound, this involves demonstrating that the chromatographic peak for the main compound is free from interference from potential process impurities or degradation products.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the reference standard.
-
Analyze samples of known related substances and potential impurities.
-
Analyze a sample of the drug substance spiked with known impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples to ensure separation of degradants from the main peak.
-
-
Acceptance Criteria: The peak for this compound should be pure and well-resolved from all other peaks. Peak purity can be assessed using a photodiode array (PDA) detector.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 80% to 120% of the target assay concentration.[5]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[5]
-
Procedure:
-
Perform the assay on at least nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Accuracy is often determined by spiking a placebo with known amounts of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5] Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD over the different sets of conditions should be ≤ 2.0%.
-
Caption: The different levels of precision assessment in method validation.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision at the LOQ should also be acceptable (%RSD ≤ 10%).
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
-
Procedure:
-
Vary critical method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze the system suitability samples under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the predefined limits, and the results should not be significantly affected.
Conclusion
The validation of analytical methods for this compound is a systematic and scientifically rigorous process that is essential for ensuring the quality and consistency of data in a regulated environment. This guide has provided a comparative overview of suitable analytical techniques and a detailed framework for the validation of an HPLC-UV method based on ICH guidelines. While HPLC-UV is a practical choice for routine assays, GC-MS offers superior performance for trace-level impurity analysis. The choice of method should be based on the specific analytical requirements of the project. By following the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust and reliable analytical methods for this and other similar novel chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Fluorination Strategies: Late-Stage Fluorination versus the Building Block Approach
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] Consequently, the methods by which chemists introduce this element are of critical importance. Two dominant strategies have emerged: the direct introduction of fluorine onto a complex molecule, known as late-stage fluorination (LSF) , and the incorporation of pre-fluorinated synthons, termed the building block approach .
This guide provides an in-depth comparison of these two methodologies. We will explore the nuances of late-stage fluorination, where reagents are used to convert C-H, C-O, or C-X bonds to C-F bonds on advanced intermediates. Juxtaposed to this is the building block strategy, which we will illustrate using versatile synthons like 1-Bromo-4-(1,1-difluoroethyl)benzene as a pertinent example for constructing the desired fluorinated target molecule from the ground up. The decision between these approaches is a critical juncture in synthetic planning, directly impacting resource allocation, timeline, and the scope of the chemical space that can be explored.
Late-Stage Fluorination (LSF): High-Risk, High-Reward Diversification
Late-stage fluorination refers to the introduction of a fluorine atom or a fluoroalkyl group at one of the final steps of a synthetic sequence.[1][2] This strategy is particularly powerful in a medicinal chemistry context for rapid structure-activity relationship (SAR) studies. Starting from a common, non-fluorinated advanced intermediate, a variety of fluorinated analogs can be generated, allowing for a direct assessment of fluorine's impact on biological activity.
Core Advantages:
-
Rapid Analog Synthesis: Enables the creation of a library of fluorinated derivatives from a single precursor, accelerating lead optimization.[4]
-
Access to Novel Chemical Space: Allows for the installation of fluorine at positions that would be difficult or impossible to access through a de novo synthesis starting with a fluorinated building block.
-
PET Imaging Applications: LSF is indispensable for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET), where the short 110-minute half-life of 18F necessitates its introduction at the very end of the synthesis.[5][6][7][8][9]
Challenges and Considerations:
-
Harsh Reagents & Conditions: Many traditional fluorination methods employ harsh and corrosive reagents like elemental fluorine or hydrogen fluoride, which are incompatible with complex, functionalized molecules.[2][10]
-
Functional Group Tolerance: While modern methods have improved, achieving high chemoselectivity in the presence of sensitive functional groups remains a significant challenge. Reagents like DAST or Deoxo-Fluor can lack selectivity.[10]
-
Predictability and Scalability: The success of LSF can be highly substrate-dependent, and reactions that work on a milligram scale may face significant challenges during scale-up.
-
Reagent Development: The field has seen a surge in the development of milder and more selective reagents. Electrophilic fluorinating agents like Selectfluor (F-TEDA) and nucleophilic sources like PhenoFluor have expanded the toolkit, enabling fluorination under more benign conditions.[1][10][11] Transition metal catalysis, particularly with palladium and silver, has also opened new pathways for C-F bond formation on complex arenes.[1][5][11][12]
Illustrative Workflow: Late-Stage Fluorination
The diagram below conceptualizes the LSF workflow, highlighting its divergent approach for generating molecular diversity.
Caption: LSF enables rapid diversification from a common advanced intermediate.
The Building Block Approach: A Convergent and Reliable Strategy
The building block approach involves the use of relatively simple, commercially available or readily synthesized molecules that already contain the desired fluorine or fluoroalkyl moiety.[4][13] The synthesis then proceeds by incorporating this block into the larger target structure using well-established and predictable chemical transformations, such as cross-coupling reactions.
While the user inquired about 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene , this specific molecule with dual bromine atoms at different positions is highly specialized. To illustrate the core principles of this strategy, we will focus on the closely related and more commonly documented synthon, 1-Bromo-4-(1,1-difluoroethyl)benzene . This molecule contains the key features of the building block approach: a pre-installed gem-difluoroethyl group and a reactive handle (the aryl bromide) for further elaboration.
Core Advantages:
-
Predictability and Reliability: Utilizes robust and well-understood reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) on the aryl bromide handle.[14] This leads to more predictable outcomes and easier process development.
-
Avoids Harsh Fluorinating Agents: Circumvents the need to handle aggressive or toxic fluorinating reagents in the later stages of a synthesis, improving safety and functional group compatibility for the coupling reaction itself.[4]
-
Commercial Availability: A vast and growing library of fluorinated building blocks is commercially available, often making this the most time- and cost-effective approach.[13]
Challenges and Considerations:
-
Limited Diversity: A separate, linear synthesis is required for each desired fluorinated analog, which can be time-consuming and resource-intensive.[4]
-
Availability: The specific required building block may not be commercially available or may be prohibitively expensive. Its de novo synthesis can add significant step-count to the overall project.
-
Inertness of Fluoroalkyl Groups: While desirable for the final product, the electron-withdrawing nature of fluoroalkyl groups can sometimes complicate adjacent reactions during the synthetic sequence.
Illustrative Workflow: Building Block Approach
This diagram illustrates the linear and convergent nature of synthesizing a target molecule using a fluorinated building block.
Caption: The building block strategy involves a convergent coupling of key fragments.
Head-to-Head Comparison
| Feature | Late-Stage Fluorination (LSF) | Building Block Approach |
| General Strategy | Introduces fluorine onto a complex molecule near the end of the synthesis.[4] | Incorporates a pre-fluorinated molecule into the target structure.[4] |
| Ideal Application | Rapid SAR studies, lead optimization, PET tracer synthesis.[4][5] | Scale-up, process development, synthesis of a single, well-defined target. |
| Efficiency for SAR | High. Multiple analogs from one common intermediate. | Low. Requires a separate synthesis for each analog.[4] |
| Predictability | Variable. Highly substrate-dependent, potential for side reactions. | High. Relies on robust and well-characterized reactions (e.g., cross-coupling).[4] |
| Functional Group Tolerance | A major challenge. Modern reagents show improvement, but many functional groups are not compatible with fluorinating conditions.[1][11] | Generally good. The tolerance is dictated by the chosen coupling reaction, which is often highly robust. |
| Reagent Availability | Specialized fluorinating reagents can be expensive or require careful handling.[10] | A wide variety of building blocks are commercially available, though highly specialized ones may require custom synthesis.[13] |
| Scalability | Can be difficult due to reagent cost, safety concerns, and unpredictable reactivity. | Generally more straightforward, as it relies on well-established, scalable reactions. |
Experimental Protocols
Protocol 1: Representative Late-Stage Deoxyfluorination of an Alcohol
This protocol is a representative example of a late-stage deoxyfluorination using PhenoFluor, a reagent known for its effectiveness with complex small molecules.[1][11]
Reaction: Conversion of a secondary alcohol on a complex scaffold to the corresponding fluoride.
Materials:
-
Substrate (Advanced Intermediate with Alcohol) (1.0 eq)
-
PhenoFluor (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the alcohol substrate (e.g., 0.1 mmol, 1.0 eq).
-
Dissolve the substrate in anhydrous DCM (e.g., 2 mL).
-
Add PhenoFluor (0.15 mmol, 1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated compound.
Protocol 2: Suzuki Coupling Using a 1-Bromo-4-(1,1-difluoroethyl)benzene Building Block
This protocol demonstrates the use of the building block in a standard palladium-catalyzed Suzuki cross-coupling reaction.
Reaction: Coupling of 1-Bromo-4-(1,1-difluoroethyl)benzene with an arylboronic acid.
Materials:
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1 ratio)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add 1-Bromo-4-(1,1-difluoroethyl)benzene (e.g., 1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., 10 mL of Toluene/EtOH/H₂O 4:1:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Conclusion: Choosing the Right Strategy
The choice between late-stage fluorination and the building block approach is not a matter of one being definitively superior, but rather a strategic decision dictated by the project's goals.
Choose Late-Stage Fluorination when:
-
The primary goal is rapid exploration of SAR around a specific molecular core.
-
The synthesis of 18F-labeled PET tracers is required.
-
The target molecule contains a fluorine atom at a position that is synthetically inaccessible using a building block approach.
Choose the Building Block Approach when:
-
A single, well-defined fluorinated target is the primary goal.
-
A reliable, predictable, and scalable synthesis is required for preclinical or clinical development.
-
The required fluorinated building block is readily available and cost-effective.
Ultimately, a comprehensive synthetic strategy may even involve a combination of both approaches. A building block could be used to construct the core of a molecule, while LSF could be employed to install additional fluorine atoms for fine-tuning. A thorough understanding of the strengths and limitations of each method is crucial for the efficient and successful development of novel fluorinated compounds in the pharmaceutical and agrochemical industries.[4]
References
- 1. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. benchchem.com [benchchem.com]
- 5. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radiosyntheses using fluorine-18: the art and science of late stage fluorination. | Semantic Scholar [semanticscholar.org]
- 8. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 10. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 15. Benzene, 1-bromo-4-(1,1-difluoroethyl)- | 1000994-95-5 [chemicalbook.com]
- 16. scbt.com [scbt.com]
- 17. 1-Bromo-4-(1,1-difluoroethyl)benzene (95%) - Amerigo Scientific [amerigoscientific.com]
A Comparative Guide to the Reaction Kinetics for Selective Functionalization of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Selective Functionalization
1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene is a versatile building block featuring two bromine atoms with markedly different chemical reactivities. The benzylic bromine, attached to the difluoroethyl side chain, is susceptible to nucleophilic substitution, while the aromatic bromine is a prime candidate for palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize one site over the other is paramount for efficient and controlled synthesis. This guide will compare the kinetic profiles of various selective functionalization strategies, providing a framework for rational reaction design.
The Tale of Two Bonds: A Kinetic Comparison of C-Br Reactivity
The selective functionalization of this compound hinges on the disparate reactivity of its two C-Br bonds. The following sections will dissect the kinetic and mechanistic nuances that allow for this selectivity.
The Labile Benzylic Bromide: A Haven for Nucleophilic Substitution
The C-Br bond on the 2-bromo-1,1-difluoroethyl side chain is significantly more reactive towards nucleophilic substitution than its aromatic counterpart. This heightened reactivity is a direct consequence of the stability of the potential intermediates formed during the reaction.
-
SN1 Pathway: The dissociation of the benzylic bromide would lead to a secondary benzylic carbocation. While the adjacent difluoro group is strongly electron-withdrawing and would destabilize a neighboring carbocation, the phenyl ring provides significant resonance stabilization. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation intermediate.
-
SN2 Pathway: A direct displacement of the benzylic bromide by a nucleophile is also a viable pathway. The transition state for an SN2 reaction is sensitive to steric hindrance. The benzylic position is relatively accessible, allowing for backside attack by a nucleophile.
In contrast, nucleophilic substitution at the aromatic C-Br bond is kinetically disfavored. An SN2-type backside attack is impossible due to the steric hindrance of the benzene ring.[1] An SN1-type reaction would require the formation of a highly unstable phenyl cation.[2]
Kinetic Implication: The rate of nucleophilic substitution at the benzylic position is orders of magnitude faster than at the aromatic position. This vast difference in reaction rates allows for highly selective functionalization of the side chain under appropriate nucleophilic substitution conditions.
The Resilient Aromatic Bromide: A Playground for Cross-Coupling
While less reactive in nucleophilic substitution, the aromatic C-Br bond is the preferred site for palladium-catalyzed cross-coupling reactions. These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The key to selectivity in this context lies in the relative rates of oxidative addition of the palladium(0) catalyst to the two C-Br bonds. The oxidative addition to an aryl bromide is a well-established and generally efficient process. Conversely, the oxidative addition to the benzylic C-Br bond, while possible, is often slower and can be outcompeted by the reaction at the aromatic ring, especially with carefully chosen ligands and reaction conditions.
Comparative Kinetics of Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions can be employed for the selective functionalization of the aromatic C-Br bond. The choice of reaction will depend on the desired functionality to be introduced, and the kinetics of each can be subtly different.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme:
Kinetic Considerations:
-
Rate-Determining Step: The rate-determining step in the Suzuki-Miyaura catalytic cycle can be either the oxidative addition of the aryl bromide to the Pd(0) complex or the transmetalation step, depending on the specific substrates, catalyst, and reaction conditions.[3]
-
Ligand Effects: The choice of phosphine ligand is critical. Electron-rich and bulky ligands generally accelerate the oxidative addition and reductive elimination steps.
-
Base Effects: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling allows for the introduction of terminal alkynes. This reaction is co-catalyzed by palladium and copper.
Reaction Scheme:
Kinetic Considerations:
-
Dual Catalytic Cycle: The mechanism involves both a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction kinetics in Sonogashira couplings.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.
Reaction Scheme:
Kinetic Considerations:
-
Reductive Elimination as a Key Step: DFT calculations and experimental studies have shown that the reductive elimination step, which forms the C-N bond, is often the rate-determining step in the Buchwald-Hartwig amination.[6]
-
Ligand Design: The development of specialized, bulky electron-rich phosphine ligands has been instrumental in overcoming the kinetic barriers associated with this reaction, particularly the reductive elimination step.[7]
Experimental Data: A Comparative Overview
| Reaction Type | Target C-Br Bond | Relative Rate (Qualitative) | Key Kinetic Factors |
| Nucleophilic Substitution (e.g., with NaN3) | Benzylic | Very Fast | Stability of benzylic carbocation/transition state. |
| Aromatic | Extremely Slow | High energy of phenyl cation/steric hindrance. | |
| Suzuki-Miyaura Coupling | Aromatic | Moderate to Fast | Oxidative addition, transmetalation rates; ligand and base choice. |
| Benzylic | Slower than Aromatic | Competitive oxidative addition. | |
| Sonogashira Coupling | Aromatic | Moderate to Fast | Dual catalytic cycle efficiency; solvent effects. |
| Benzylic | Slower than Aromatic | Competitive oxidative addition. | |
| Buchwald-Hartwig Amination | Aromatic | Moderate to Fast | Rate of reductive elimination; ligand design. |
| Benzylic | Slower than Aromatic | Competitive oxidative addition. |
Experimental Protocols: A Starting Point for Method Development
The following are representative, detailed protocols for the selective functionalization of this compound. These should be considered as starting points, and optimization may be required.
Protocol for Selective Nucleophilic Substitution at the Benzylic Position
Reaction: Selective Azidation of the Benzylic Bromide
-
To a solution of this compound (1.0 equiv) in dimethylformamide (DMF, 0.1 M), add sodium azide (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Selective Suzuki-Miyaura Coupling at the Aromatic Position
Reaction: Coupling with Phenylboronic Acid
-
In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.02 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathways and Workflows
Diagram 1: Selective Functionalization Pathways
Caption: Reaction pathways for selective functionalization.
Diagram 2: Experimental Workflow for Selective Suzuki Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling.
Conclusion: A Kinetic Roadmap for Synthesis
The selective functionalization of this compound is a testament to the power of kinetic control in organic synthesis. The pronounced difference in the reactivity of the benzylic and aromatic C-Br bonds provides a clear roadmap for chemists to achieve desired transformations with high selectivity. Nucleophilic substitution reactions will overwhelmingly favor the benzylic position due to the significantly lower activation energy for this process. Conversely, palladium-catalyzed cross-coupling reactions can be directed towards the aromatic C-Br bond by leveraging the inherent reactivity of aryl halides in these catalytic cycles. A thorough understanding of the underlying kinetics and reaction mechanisms is not merely academic; it is the cornerstone of efficient, predictable, and successful chemical synthesis.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. books.lucp.net [books.lucp.net]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a robust safety protocol by analyzing the known hazards of structurally similar compounds, such as 1-Bromo-4-(1,1-difluoroethyl)benzene and 1-Bromo-4-fluorobenzene. This approach allows us to anticipate risks and implement controls that ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
The foundational principle of laboratory safety is to understand the potential hazards of the materials in use.[1] Based on data from analogous chemical structures, this compound is anticipated to be a hazardous substance.[2] The primary risks are associated with its toxicity, irritancy, and potential flammability.
All laboratory operations involving this compound must be preceded by a thorough risk assessment.[3] The following table summarizes the likely hazard classifications based on available data for similar halogenated aromatic compounds.[2][4][5]
| Hazard Classification | Category | Associated Risk | Primary Exposure Route |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | Toxic if swallowed, in contact with skin, or if inhaled.[2] | Ingestion, Skin, Lungs |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][4] | Skin |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][4] | Eyes |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][4] | Lungs |
| Flammable/Combustible Liquid | Category 3/4 | Combustible liquid; vapors may form explosive mixtures with air.[2][4][6] | Heat, Sparks, Open Flames |
Upon combustion, this compound may release highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen bromide (HBr).[2]
Core Directive: Mandatory Personal Protective Equipment
A multi-layered PPE strategy is required to mitigate the risks identified above. The following equipment is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Rationale: The high potential for serious eye irritation necessitates robust protection from splashes and vapors.[2][4]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times.[7][8]
-
Enhanced Protection: When there is a significant risk of splashing or a highly exothermic reaction, a full-face shield must be worn over the chemical splash goggles.[3][9] Standard safety glasses with side shields are insufficient for this application.[10]
Skin and Body Protection
-
Rationale: The compound is toxic upon dermal contact and is a known skin irritant.[2] Therefore, preventing all skin exposure is critical.
-
Laboratory Coat: A flame-resistant Nomex® or equivalent laboratory coat with long sleeves and a fully buttoned front is required.[9] This provides a barrier against incidental splashes and protects underlying clothing.[10]
-
Clothing: Long pants and closed-toe, closed-heel shoes made of a non-porous material are mandatory.[8] No skin should be exposed from the neck down.[7]
-
Gloves (Critical Component): The selection of appropriate gloves is paramount. Due to the nature of halogenated organic solvents, a single type of glove may not provide adequate long-term protection.[1][11]
-
Glove Type: Nitrile gloves are the standard for providing a good balance of chemical resistance and dexterity for many laboratory chemicals.[8][10] However, for prolonged operations or direct immersion, breakthrough can occur.[11]
-
Protocol: Double-gloving is required. Wear a lighter pair of nitrile gloves underneath a heavier, chemical-resistant glove (e.g., neoprene or Silver Shield®/4H® laminate).[9][12] This provides layered protection and allows the outer glove to be removed immediately upon known contamination without exposing the skin.
-
Inspection and Use: Always inspect gloves for tears, pinholes, or signs of degradation before use.[4] Remove and replace gloves immediately if contamination is suspected. Never wear gloves outside of the laboratory area to prevent cross-contamination of common surfaces like doorknobs or keyboards.[1] Wash hands thoroughly with soap and water after removing gloves.[3]
-
Respiratory Protection
-
Rationale: The compound is toxic if inhaled and can cause respiratory irritation.[2][4] Engineering controls are the first line of defense, but respiratory protection may be necessary.
-
Primary Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[3]
-
When Respirators are Required: If engineering controls are insufficient to maintain exposure below established limits, or during a large-scale spill, respiratory protection is necessary. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit-testing.[9]
-
Respirator Type: For non-emergency situations, a NIOSH-approved half-face or full-face respirator with organic vapor/acid gas cartridges is recommended.[6][12] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[13]
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for safe handling.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure you are wearing appropriate clothing (long pants, closed-toe shoes).[8]
-
PPE Donning: In a designated area, don your lab coat, followed by chemical splash goggles. Prepare your double-glove system.
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Material Handling: Conduct all manipulations of the chemical deep within the fume hood. Use spark-proof tools and ground equipment when transferring significant quantities to prevent static discharge.[14]
-
Heating: If heating is required, use a flameless heat source (e.g., heating mantle, oil bath). Avoid open flames.[8]
-
Post-Handling: Upon completion of the work, securely seal all containers containing the chemical.
-
Decontamination: Decontaminate the work surface within the fume hood.
-
Glove Removal: Remove the outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the inner gloves using a technique that avoids skin contact with the glove's outer surface.[4]
-
Final Steps: Remove your goggles and lab coat just before exiting the lab. Immediately wash your hands with soap and water.
Spill and Exposure Plan
-
Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand. Using spark-proof tools, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the laboratory immediately and alert emergency personnel. Isolate the area.[6]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[4][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Seek immediate medical attention.
Disposal Plan
-
Chemical Waste: All surplus chemical and reaction mixtures must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[4]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent paper, and pipette tips, must be disposed of as solid hazardous waste in a sealed and labeled container.[4][6]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4] Incineration at an approved facility is a common disposal method for such compounds.[4]
Visualized Workflow: Safe Handling Process
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. csub.edu [csub.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spokane.wsu.edu [spokane.wsu.edu]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. epa.gov [epa.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
